4-Fluorobenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMEIHVFSWOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075409 | |
| Record name | Benzenemethanol, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-56-3 | |
| Record name | 4-Fluorobenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 459-56-3 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorobenzylic alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KB3N2WUR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Fluorobenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries.[1] The methodologies detailed herein are based on established chemical principles and aim to provide researchers and professionals with a practical framework for the preparation of high-purity this compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 4-fluorobenzaldehyde (B137897) and a Grignard reaction involving a suitable 4-fluorobenzyl halide.
Reduction of 4-Fluorobenzaldehyde
The reduction of the aldehyde functional group in 4-fluorobenzaldehyde to a primary alcohol is a common and efficient method for the synthesis of this compound. This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a widely used and practical choice due to its selectivity and operational simplicity.
Materials:
-
4-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Deionized water
-
Diethyl ether or Dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1 equivalent) in methanol or ethanol (approximately 10 volumes).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to 0°C and cautiously quench the reaction by the slow addition of 1M HCl until the effervescence ceases and the pH is acidic.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether or dichloromethane (3 x 10 volumes).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Grignard Synthesis
An alternative synthetic route involves the use of a Grignard reagent. This method is particularly useful for constructing the carbon skeleton and can be adapted to synthesize this compound from a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) and formaldehyde (B43269).
Materials:
-
4-Fluorobenzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask and briefly heat under vacuum, then allow to cool under an inert atmosphere.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, place a solution of 4-fluorobenzyl bromide (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small amount of the 4-fluorobenzyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0°C.
-
Slowly add a source of formaldehyde, such as paraformaldehyde (1.2 equivalents) or by bubbling formaldehyde gas through the solution.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.
Purification of this compound
The crude this compound obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual solvents. Therefore, a purification step is necessary to achieve the desired level of purity, typically ≥99% for most applications.[1] The choice of purification method depends on the nature of the impurities and the desired final purity.
Distillation
Distillation is a primary method for purifying liquid compounds. For this compound, which has a relatively high boiling point, vacuum distillation is preferred to prevent decomposition at atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head or a Vigreux column
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Place the crude this compound in a round-bottom flask with a stir bar or boiling chips.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is approximately 204-206°C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
-
Discard any initial lower-boiling fractions (forerun) and stop the distillation before any higher-boiling residues begin to distill.
Recrystallization
If the crude this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an effective purification technique. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., hexane, a mixture of ethyl acetate (B1210297) and hexane, or toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
For the removal of impurities with similar polarities to this compound, flash column chromatography is a highly effective purification method.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Chromatography column
-
Air or nitrogen source for applying pressure
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexane.
-
Pack a chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. It is important to note that actual yields and purities may vary depending on the specific reaction conditions, scale, and the purity of the starting materials.
Table 1: Synthesis of this compound
| Synthesis Method | Starting Material | Reducing/Grignard Reagent | Typical Yield (%) |
| Reduction | 4-Fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | 90-98 |
| Grignard Reaction | 4-Fluorobenzyl Bromide | Magnesium (Mg) / Formaldehyde | 50-90[2] |
Table 2: Purification of this compound
| Purification Method | Typical Purity Achieved (%) |
| Vacuum Distillation | > 98 |
| Recrystallization | > 99 |
| Column Chromatography | > 99 |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
Caption: Purification workflow for this compound.
References
In-Depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzyl alcohol (CAS No. 459-56-3) is a versatile fluorinated organic compound that serves as a crucial building block in the synthesis of a wide array of molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable intermediate for the development of novel bioactive compounds.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in synthetic chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇FO | [4] |
| Molecular Weight | 126.13 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Melting Point | 23 °C | [4] |
| Boiling Point | 204-206 °C | [4] |
| Density | 1.156 g/mL at 25 °C | [4] |
| Solubility | Slightly soluble in water | [4] |
| logP (Octanol-Water Partition Coefficient) | 1.318 | [4] |
| pKa (Predicted) | 14.29 ± 0.10 |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to the successful application of any chemical compound. The following sections detail standard experimental methodologies for measuring the key properties of this compound.
Melting Point Determination
The melting point of a solid is a sharp, characteristic temperature at which it transitions from a solid to a liquid.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Protocol (Distillation Method):
-
A small volume of this compound is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.
Density Measurement
Density is the mass of a substance per unit volume.
Protocol:
-
An empty, dry pycnometer (specific gravity bottle) of a known volume is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Protocol (Qualitative):
-
To a test tube containing a small, measured amount of this compound (e.g., 100 mg), a measured volume of the solvent (e.g., 1 mL of water) is added.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
A visual observation is made to determine if the solid has dissolved completely, partially, or not at all. This can be repeated with different solvents.
logP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient is a measure of the lipophilicity of a compound.
Protocol (Shake Flask Method):
-
A solution of this compound is prepared in n-octanol.
-
An equal volume of water is added to the octanol (B41247) solution in a separatory funnel.
-
The funnel is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
-
The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthetic Applications and Potential Biological Relevance
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its fluorinated phenyl ring is a common motif in many modern drugs, contributing to improved metabolic stability and binding affinity.
Hantzsch Pyridine (B92270) Synthesis
A notable application of aromatic aldehydes, which can be synthesized from this compound, is the Hantzsch pyridine synthesis. This multi-component reaction is widely used to produce dihydropyridines, a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.[5][6] The general scheme involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate.[5][6]
Below is a conceptual workflow for the Hantzsch synthesis, illustrating the logical relationship between the reactants and the final dihydropyridine (B1217469) product.
Potential Metabolic Pathways and Signaling Interactions
While specific studies on the metabolism and signaling effects of this compound are limited, insights can be drawn from the known pathways of benzyl (B1604629) alcohol and other alcohols.
Metabolism: Benzyl alcohol is primarily metabolized in the liver. The main pathway involves oxidation to benzaldehyde (B42025) by alcohol dehydrogenase, followed by further oxidation to benzoic acid by aldehyde dehydrogenase. Benzoic acid is then conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine. It is plausible that this compound follows a similar metabolic fate, yielding 4-fluorobenzoic acid and subsequently 4-fluorohippuric acid.
Signaling Pathways: Alcohols, in general, can interact with various cellular signaling pathways. For instance, ethanol (B145695) has been shown to affect membrane-associated signal transduction, including the activation of phospholipase C and the modulation of protein kinase C activity. These pathways are crucial for a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The introduction of a fluorine atom in this compound could potentially alter its interaction with these signaling components compared to its non-fluorinated analog, a subject that warrants further investigation in drug discovery and development.
Conclusion
This compound is a compound of significant interest in medicinal and materials chemistry. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a foundational understanding of these properties, standardized methods for their measurement, and insights into its synthetic applications and potential biological interactions, serving as a valuable resource for scientists in the field.
References
A Comprehensive Technical Guide to 4-Fluorobenzyl Alcohol (CAS 459-56-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties, synthesis, and applications of 4-Fluorobenzyl alcohol (CAS: 459-56-3), a versatile building block in medicinal chemistry and organic synthesis.
Physicochemical and Spectroscopic Properties
This compound is a fluorinated aromatic alcohol that serves as a key intermediate in the synthesis of a wide range of organic molecules. Its physicochemical and spectroscopic properties are summarized below.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 459-56-3 | [1][2][3][4] |
| Molecular Formula | C₇H₇FO | [1][2][4][5] |
| Molecular Weight | 126.13 g/mol | [1][2][4][5] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Melting Point | 23 °C | [6] |
| Boiling Point | 204-206 °C | [6] |
| Density | 1.156 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.507 | [1][3][4] |
| Flash Point | 90 °C (194 °F) - closed cup | [6] |
| Solubility | Slightly soluble in water. | [6] |
Spectroscopic Data
| Spectrum Type | Description | Source |
| ¹H NMR | Spectra available in CDCl₃. | [7] |
| ¹³C NMR | Spectra available in Chloroform-d. | [1] |
| Mass Spectrum | Electron ionization mass spectra are available. | [8] |
| Infrared (IR) | IR spectra are available. | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are presented below.
Synthesis of this compound via Reduction
This protocol describes the reduction of 4-fluorobenzaldehyde (B137897) to this compound using sodium borohydride (B1222165).
Materials:
-
4-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (or other suitable protic solvent)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 0.1 g of 4-fluorobenzaldehyde in 1 mL of 95% ethanol.
-
Cool the solution in an ice bath. A fine suspension may form.[10]
-
To this cooled solution or suspension, add 20 mg of sodium borohydride in small portions with stirring. The reaction mixture may warm up.[10]
-
After the addition is complete, continue stirring the reaction mixture for 15 minutes.[10]
-
Quench the reaction by adding 1 mL of water.
-
Heat the solution to boiling, and then add hot water (1-2 mL) until the solution becomes cloudy, indicating saturation.[10]
-
Allow the mixture to cool to room temperature, during which the product should crystallize.[10]
-
If the product is a liquid, perform a microscale extraction with diethyl ether.[10]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[10]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.[10]
Oxidation of this compound to 4-Fluorobenzaldehyde
This protocol outlines the selective oxidation of this compound to 4-fluorobenzaldehyde using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Funnel with a sintered glass frit
Procedure:
-
In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane.
-
To this suspension, add a solution of this compound (1 equivalent) in dichloromethane dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with an equal volume of anhydrous diethyl ether.
-
Filter the mixture through a pad of silica gel to remove the chromium by-products.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield 4-fluorobenzaldehyde.
Fischer Esterification to 4-Fluorobenzyl Acetate
This protocol details the acid-catalyzed esterification of this compound with acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) and an excess of glacial acetic acid (e.g., 4 equivalents).[11]
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.[11]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.[12]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation to obtain 4-fluorobenzyl acetate.
Williamson Ether Synthesis to 4-Fluorobenzyl Ethyl Ether
This protocol describes the synthesis of 4-fluorobenzyl ethyl ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Ethyl iodide or ethyl bromide
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringe
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
To this suspension, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add ethyl iodide (1.2 equivalents) to the reaction mixture via syringe.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 4-fluorobenzyl ethyl ether, which can be purified by column chromatography.
Applications in Drug Development
The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[13] this compound is a valuable precursor for introducing the 4-fluorobenzyl moiety into pharmacologically active molecules.
Fedovapagon: A Vasopressin V2 Receptor Agonist
A notable example of a drug containing the 4-fluorobenzyl group is Fedovapagon, a selective vasopressin V2 receptor (V2R) agonist.[14][15] It has been investigated for the treatment of nocturia, a condition characterized by the need to wake up at night to urinate.[14][15]
Signaling Pathway of Vasopressin V2 Receptor
Fedovapagon exerts its therapeutic effect by activating the vasopressin V2 receptor, which is primarily located in the principal cells of the kidney's collecting ducts. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to water reabsorption.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Role in Kinase Inhibitors
The 4-fluorophenyl moiety, often derived from precursors like this compound, is a common structural feature in many kinase inhibitors.[16][17][18] The fluorine atom can participate in favorable interactions within the kinase active site, potentially increasing the inhibitor's potency and selectivity.[9] While a specific, approved kinase inhibitor directly synthesized from this compound is not detailed in this guide, the general synthetic strategies outlined above are applicable to the synthesis of such molecules. The workflow for developing a kinase inhibitor often involves the synthesis of a library of compounds with various substitutions on a core scaffold, followed by biological evaluation.
Caption: Kinase Inhibitor Development Workflow.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices. It is classified as an irritant.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. GB2155464A - Preparation of benzyl alcohols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ics.org [ics.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. dovepress.com [dovepress.com]
- 17. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Fluorobenzyl Alcohol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.33 - 7.30 | m | 2H | Ar-H (ortho to CH₂OH) | |
| 7.05 - 7.01 | m | 2H | Ar-H (ortho to F) | |
| 4.63 | s | 2H | -CH₂- | |
| 2.07 | s | 1H | -OH |
Data sourced from a study on the selective reduction of aldehydes and ketones.[1]
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.25 (d, J = 245.4 Hz) | C-F |
| 136.57 (d, J = 3.1 Hz) | C-CH₂OH |
| 128.85 (d, J = 8.0 Hz) | Ar-CH (ortho to CH₂OH) |
| 115.34 (d, J = 21.5 Hz) | Ar-CH (ortho to F) |
| 64.44 | -CH₂OH |
Chemical shifts and coupling constants are reported relative to CDCl₃ (77.0 ppm).[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl and aromatic moieties.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | O-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1600 - 1585 | Medium | Aromatic C=C stretch |
| 1500 - 1400 | Medium | Aromatic C=C stretch |
| ~1220 | Strong | C-F stretch |
| 1080 - 1300 | Strong | C-O stretch |
Characteristic absorption regions for functional groups are referenced from general IR spectroscopy principles.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 126 | 100.0 | [M]⁺ (Molecular Ion) |
| 125 | 67.8 | [M-H]⁺ |
| 109 | 31.7 | [M-OH]⁺ |
| 107 | 9.6 | |
| 105 | 30.5 | |
| 97 | 99.1 | |
| 96 | 12.3 | |
| 95 | 28.1 | |
| 77 | 32.1 | [C₆H₅]⁺ |
| 75 | 13.2 |
Mass spectral data obtained from the NIST WebBook and ChemicalBook.[5][6]
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analyses of this compound.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance/400 spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[1]
-
Sample Preparation : A small quantity of this compound was dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition : The ¹H NMR spectrum was recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).[1]
-
¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0).[2]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum was obtained as a thin film between two potassium bromide (KBr) plates.
-
Data Acquisition : The spectrum was recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation : A mass spectrometer capable of electron ionization (EI) was employed.
-
Sample Introduction : The sample was introduced into the ion source, likely via a direct insertion probe or after separation by gas chromatography.
-
Ionization : Electron ionization was performed at a standard energy of 70 eV.[6]
-
Analysis : The resulting ions were separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
Crystal Structure of 4-Fluorobenzyl Alcohol Remains Undetermined
Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 4-fluorobenzyl alcohol has not been experimentally determined and is therefore not publicly available. This technical guide addresses the current state of knowledge regarding this compound and outlines the methodologies that would be employed for its crystal structure analysis, should a suitable crystalline sample be obtained.
Researchers and drug development professionals should note that while extensive data exists on the chemical and physical properties of this compound, the definitive arrangement of its atoms in the solid state, which can be revealed by single-crystal X-ray diffraction, is absent from the current scientific record. The compound's low melting point of 23°C presents a significant challenge for crystallographic studies, as it exists as a liquid at standard room temperature. Analysis would necessitate specialized cryo-crystallography techniques to grow and maintain a single crystal at sub-ambient temperatures.
Physicochemical and Spectroscopic Data
While a crystal structure is unavailable, a significant amount of other quantitative data has been compiled to characterize this compound. These properties are crucial for its application in research and drug development.
| Property | Value | Source |
| Molecular Formula | C₇H₇FO | NIST, Guidechem[1][2] |
| Molecular Weight | 126.13 g/mol | NIST, Guidechem[1][2] |
| CAS Number | 459-56-3 | NIST, Guidechem[1][2] |
| Melting Point | 23 °C | Guidechem[2] |
| Boiling Point | 204-206 °C | Guidechem[2] |
| Density | 1.156 g/mL at 25 °C | Guidechem[2] |
| Refractive Index (n20/D) | 1.507 | Sigma-Aldrich[3] |
| Flash Point | 90 °C (closed cup) | Sigma-Aldrich[4] |
Spectroscopic data provides insight into the molecular structure and bonding of this compound. Key spectroscopic information is summarized below.
| Spectrum | Data Availability | Source |
| ¹H NMR | Available | ChemicalBook[5] |
| ¹³C NMR | Available | ChemicalBook[6] |
| Mass Spectrum (EI) | Available | NIST[1] |
| Infrared (IR) Spectrum | Available | ChemicalBook[5] |
| Raman Spectrum | Available | ChemicalBook[5] |
Hypothetical Experimental Protocol for Crystal Structure Determination
Should a researcher successfully obtain a single crystal of this compound, the following experimental workflow would be the standard approach for its structure determination.
Crystal Growth
Given the low melting point, single crystals would likely be grown using a cooling crystallization method. This could involve slowly cooling the neat liquid below its freezing point or using a suitable co-solvent and a cryostat to achieve controlled cooling rates. The choice of solvent would be critical to encourage the formation of high-quality, single crystals suitable for diffraction.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable single crystal would be mounted on a goniometer, typically under a stream of cold nitrogen gas to maintain its solid state. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal would be rotated in the X-ray beam, and the diffraction pattern would be recorded on a detector.
Data Processing and Structure Solution
The collected diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². This process would yield the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Experimental Workflow for Crystal Structure Determination
The logical flow of experiments for determining the crystal structure of a low-melting-point compound like this compound is depicted below.
Conclusion
References
An In-depth Technical Guide on the Solubility of 4-Fluorobenzyl Alcohol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzyl alcohol, a versatile building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data across a wide range of organic solvents is not extensively published in readily available literature, this document outlines the fundamental principles of its solubility, detailed experimental protocols for its determination, and a framework for presenting such data.
Introduction to this compound
This compound (CAS No: 459-56-3) is a colorless to light yellow liquid or low-melting solid with a molecular formula of C₇H₇FO.[1][2] Its structure, featuring a polar hydroxyl group and a fluorinated phenyl ring, imparts a unique solubility profile that is critical for its application in organic synthesis and drug development. The fluorine atom can enhance the biological activity and metabolic stability of parent molecules, making this compound a valuable intermediate.[2] Understanding its solubility is paramount for reaction design, purification processes, and formulation development.
Theoretical Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like."[3] The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents such as alcohols. The aromatic ring and the fluorine atom contribute to its nonpolar character, enabling solubility in a range of less polar and nonpolar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the alcohol's hydroxyl group and the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): Good solubility is anticipated due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected compared to polar solvents, but the presence of the phenyl ring should allow for some degree of van der Waals interactions.
It is noted to be slightly soluble in water.[1][4][5]
Quantitative Solubility Data
For research and development purposes, it is therefore essential to determine this data experimentally. The following table provides a template for the systematic presentation of such experimentally determined data.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Ethanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Isopropanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Acetone | Ketone (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Ethyl Acetate | Ester (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Dichloromethane | Halogenated (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Toluene | Aromatic Hydrocarbon (Nonpolar) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| n-Hexane | Aliphatic Hydrocarbon (Nonpolar) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar Aprotic) | 25 | Data to be determined | Data to be determined | Equilibrium Method |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the accurate determination of the solubility of this compound.
This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or weight of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial.
-
Solvent Evaporation: Record the exact volume or weight of the filtered saturated solution. Carefully evaporate the solvent from the dish/vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of this compound.
-
Quantification: Once the solvent is completely removed, weigh the dish/vial containing the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume (or mass) of the solvent.
For rapid determination across multiple solvents, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Objective: To quickly determine the solubility of this compound in various deuterated solvents.
Materials:
-
This compound
-
A selection of deuterated organic solvents
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare saturated solutions of this compound in various deuterated solvents directly in NMR tubes. Ensure excess solid is present.
-
Equilibration: Allow the samples to equilibrate at a controlled temperature.
-
NMR Analysis: Acquire ¹H NMR spectra of the saturated solutions. The spectra will show distinct signals for the dissolved solute and the solvent.
-
Quantification: By integrating the signals of the solute relative to the known concentration of the solvent, the molar solubility can be determined. This method avoids the need for physical separation of the solid and liquid phases.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining and presenting the solubility data for this compound.
Caption: Logical workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides the theoretical background and robust experimental methodologies required for its determination. The provided protocols for the equilibrium method and high-throughput screening, along with the structured framework for data presentation, will enable researchers and drug development professionals to generate and utilize this critical data for informed decision-making in their synthetic and formulation endeavors. The unique solubility characteristics imparted by its chemical structure make this compound a valuable and versatile compound, and a thorough understanding of its behavior in various solvents is key to unlocking its full potential.
References
- 1. This compound [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ws [chem.ws]
- 4. This compound | 459-56-3 [chemicalbook.com]
- 5. This compound(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
Reactivity of 4-Fluorobenzyl Alcohol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzyl alcohol is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom at the para position significantly influences the molecule's electronic properties and reactivity, offering unique advantages in the design of novel compounds. This guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways.
Oxidation Reactions
The primary alcohol functionality of this compound can be readily oxidized to form 4-fluorobenzaldehyde. The choice of oxidant and reaction conditions determines the efficiency and selectivity of this transformation, preventing over-oxidation to the corresponding carboxylic acid.
Common oxidizing agents for this conversion include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation reagents. TEMPO-catalyzed oxidations also provide a mild and efficient alternative.
Quantitative Data for Oxidation Reactions
| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| MnO₂ | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 92 | CH₂Cl₂, 1 h | [1] |
| Pyridinium Dichromate (PDC) | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 51 | MS4A, 2 h | [1] |
| Dess–Martin periodinane | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 84 | 5 min | [1] |
| TEMPO/NaOCl | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 96 | Bu₄NHSO₄, 1 h | [1] |
| DMSO/SO₃–pyridine (B92270) | 4-Phenylbenzyl alcohol-d1 | 4-Phenylbenzaldehyde-d1 | 75 | iPr₂NEt, 1.5 h | [1] |
| Cu(I)/TEMPO/Air | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | ~65 | Room temperature, 30-60 min | [2] |
Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide [1]
This protocol describes the oxidation of a substituted benzyl (B1604629) alcohol, which is analogous to the oxidation of this compound.
-
To a solution of the benzyl alcohol (0.5 mmol) in dichloromethane (B109758) (CH₂Cl₂), add activated manganese dioxide (MnO₂) (23 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Wash the Celite pad with CH₂Cl₂.
-
Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite (B82951) [3]
This procedure is a general method for the oxidation of primary alcohols to aldehydes.
-
In a biphasic system of dichloromethane (CH₂Cl₂) and water, dissolve the primary alcohol.
-
Add a catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (KBr).
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl) while maintaining the pH with sodium bicarbonate (NaHCO₃).
-
Stir the reaction vigorously at 0 °C and monitor by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the aldehyde.
Reaction Pathway: Oxidation of this compound
Etherification Reactions
This compound can be converted to its corresponding ethers through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Quantitative Data for Etherification Reactions
| Alcohol | Alkylating Agent | Base | Product | Yield (%) | Reference |
| 3-Bromo-4-fluoro-benzyl alcohol | Benzyl chloride | Potassium tert-butoxide | (3-Bromo-4-fluorobenzyl) benzyl ether | - | [4] |
| Methyl-α-D-mannopyranoside | 2-Fluorobenzyl bromide | NaH | Methyl 2,3,4,6-tetra-O-2'-fluorobenzyl-α-D-mannopyranoside | 88 | [5] |
Experimental Protocol
Protocol 3: Williamson Ether Synthesis [5]
This protocol describes the synthesis of a fluorinated benzyl ether and can be adapted for the synthesis of simple alkyl ethers of this compound.
-
Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (e.g., ethyl iodide, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Reaction Pathway: Williamson Ether Synthesis
Esterification Reactions
Esterification of this compound can be achieved through several methods, including the Fischer esterification with a carboxylic acid under acidic catalysis, or by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. The Mitsunobu reaction provides a mild alternative for this transformation.
Quantitative Data for Esterification Reactions
| Alcohol | Carboxylic Acid/Derivative | Coupling Agent/Catalyst | Product | Yield (%) | Reference |
| Benzyl alcohol | Acetic acid | [EMIM][HSO₄] | Benzyl acetate | 90.34 | |
| 4-Methoxybenzyl alcohol | Benzoic acid | Nitrosobenzene/PPh₃ | 4-Methoxybenzyl benzoate | 16 | [6] |
| Benzyl alcohol | 3-(Trifluoromethyl)benzoic acid | Nitrosobenzene/PPh₃ | Benzyl 3-(trifluoromethyl)benzoate | 60 | [6] |
| Sterically hindered alcohol | p-Nitrobenzoic acid | DIAD/PPh₃ | Inverted ester | 43 | [7] |
Experimental Protocol
Protocol 4: Esterification with Acetic Anhydride and Pyridine
This is a general procedure for the acylation of an alcohol.
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine or a mixture of a non-polar solvent like dichloromethane with pyridine (2.0 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography or distillation if necessary.
Reaction Pathway: Esterification
Halogenation Reactions
The hydroxyl group of this compound can be substituted by a halogen atom using reagents such as thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols.
Quantitative Data for Halogenation Reactions
Specific yield data for the halogenation of this compound was not found in the provided search results. The following represents typical yields for similar benzyl alcohol derivatives.
| Alcohol | Reagent | Product | Typical Yield (%) |
| Substituted benzyl alcohol | PBr₃ | Substituted benzyl bromide | 50-60 (can be >90 with excess PBr₃)[8] |
| Amino alcohol | SOCl₂ | Amino alkyl chloride | Good yield[9] |
Experimental Protocol
Protocol 5: Conversion to 4-Fluorobenzyl Chloride with Thionyl Chloride [10]
-
To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add pyridine (1.1 equivalents) and cool to 0 °C.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude 4-fluorobenzyl chloride.
-
Purify by distillation or chromatography if needed.
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the hydroxylmethyl group (-CH₂OH), which is an ortho-, para-director. The fluorine atom is also an ortho-, para-director but is deactivating. The interplay of these two substituents will govern the regioselectivity of reactions such as nitration and Friedel-Crafts reactions.
Nitration
Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of nitro-substituted products. The directing effects of both the -CH₂OH and -F groups will favor substitution at the positions ortho to the -CH₂OH group (and meta to the -F group).
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation of this compound are generally not recommended. The hydroxyl group can react with the Lewis acid catalyst, deactivating the ring and leading to side reactions.[4][11] Protection of the alcohol group is typically required before performing a Friedel-Crafts reaction on the aromatic ring.
Reactions with Organometallic Reagents
The acidic proton of the hydroxyl group in this compound will react with organometallic reagents such as Grignard reagents and organolithiums in an acid-base reaction. This deprotonates the alcohol to form the corresponding alkoxide. Therefore, if a reaction with another functional group in the molecule is desired, the alcohol must first be protected.
Deprotonation with n-Butyllithium
n-Butyllithium (n-BuLi) is a strong base that will readily deprotonate this compound to form the lithium alkoxide. This can be useful for subsequent reactions where the alkoxide is the desired nucleophile.
Experimental Workflow: Deprotonation and Subsequent Reaction
Conclusion
This compound is a versatile reagent that undergoes a wide range of chemical transformations at both the hydroxyl group and the aromatic ring. Understanding its reactivity with common reagents is crucial for its effective utilization in the synthesis of complex molecules. This guide has provided a detailed overview of these reactions, supported by available quantitative data and experimental protocols, to serve as a valuable resource for professionals in chemical research and development. Further investigation into specific reaction conditions can lead to the optimization of yields and selectivities for desired products.
References
- 1. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 11. Manganese Dioxide [commonorganicchemistry.com]
An In-depth Technical Guide to the Electronic Effects of the Fluorine Substituent in 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The fluorine atom, despite its simple nature, imparts profound changes to the electronic properties of a molecule, influencing its reactivity, acidity, and biological interactions.[3][4] This guide provides a detailed examination of the electronic effects of the fluorine substituent in 4-fluorobenzyl alcohol, a valuable building block in the synthesis of fluorinated compounds.[5] By understanding the interplay of inductive and resonance effects, researchers can better predict and control the behavior of this and similar fluorinated molecules in various chemical and biological systems.
The Dual Nature of the Fluorine Substituent: Inductive vs. Resonance Effects
The electronic influence of the fluorine atom on the benzene (B151609) ring is a classic example of competing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine is a strong electron-withdrawing group.[6][7] This inductive effect involves the polarization of the sigma (σ) bond between the fluorine atom and the attached carbon, which propagates through the carbon framework, decreasing the electron density of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to benzene.[6]
-
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[6][8] This donation of electron density through resonance is directed specifically to the ortho and para positions, increasing the electron density at these sites.[6]
In the case of the para-fluorine substituent in this compound, the inductive effect generally outweighs the resonance effect, leading to an overall electron-withdrawing character.[6][7] However, the resonance effect still plays a crucial role in directing the reactivity of the molecule.
The interplay of these two opposing effects is fundamental to understanding the chemical and physical properties of this compound.
Caption: Interplay of Inductive and Resonance Effects of Fluorine.
Quantitative Analysis of Electronic Effects
The electronic effects of the fluorine substituent can be quantified through various experimental and theoretical parameters.
Acidity (pKa)
The pKa of an alcohol is a measure of its acidity. The electron-withdrawing nature of the fluorine substituent in this compound is expected to increase its acidity (lower its pKa) compared to the unsubstituted benzyl (B1604629) alcohol by stabilizing the resulting alkoxide ion.
Table 1: Acidity of Benzyl Alcohols
| Compound | pKa |
| Benzyl Alcohol | ~15.4[9] |
| This compound | 14.29 (Predicted)[10][11] |
Hammett, Swain-Lupton, and Taft Parameters
These linear free-energy relationship (LFER) parameters provide a quantitative measure of the electronic effects of substituents.
-
Hammett Constants (σ): These constants quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The positive value of σp for fluorine indicates its electron-withdrawing nature at the para position.[12]
-
Swain-Lupton Parameters (F and R): These parameters separate the electronic effect into field/inductive (F) and resonance (R) components.[5][7] For fluorine, the large positive F value confirms its strong inductive withdrawal, while the negative R value indicates its resonance donation.[13]
-
Taft Polar Substituent Constant (σ*): This parameter quantifies the polar (inductive and field) effects of a substituent.[11]
Table 2: LFER Parameters for the para-Fluorine Substituent
| Parameter | Value | Description |
| Hammett (σp) | +0.06 | Overall electron-withdrawing effect at the para position. |
| Swain-Lupton (F) | +0.43 | Strong field/inductive electron withdrawal. |
| Swain-Lupton (R) | -0.34 | Resonance electron donation. |
| Taft Polar (σ*) | +0.49 | Polar electron-withdrawing effect. |
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in this compound provide direct evidence of the electronic effects of the fluorine substituent.
Table 3: NMR Chemical Shifts (δ) for this compound
| Nucleus | Chemical Shift (ppm) | Solvent |
| ¹H (CH₂) | 4.63[1] | CDCl₃ |
| ¹H (aromatic) | 7.30-7.33 (m, 2H), 7.01-7.05 (m, 2H)[1] | CDCl₃ |
| ¹³C (CH₂) | 64.44[10] | CDCl₃ |
| ¹³C (aromatic, C-F) | 163.25 (d, ¹JCF = 245.4 Hz)[10] | CDCl₃ |
| ¹³C (aromatic, C-CH₂) | 136.57 (d, ⁴JCF = 3.2 Hz)[10] | CDCl₃ |
| ¹³C (aromatic, CH) | 128.8 (d, ³JCF = 8.1 Hz) | CDCl₃ |
| ¹³C (aromatic, CH) | 115.4 (d, ²JCF = 21.5 Hz) | CDCl₃ |
| ¹⁹F | -115.3[14] | DMSO-d₆ |
Experimental Protocols
Spectrophotometric Determination of pKa
This protocol outlines a general method for determining the pKa of a weakly acidic compound like this compound using UV-Vis spectrophotometry. The method relies on the difference in the UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the alcohol.[15]
Materials:
-
This compound
-
A series of buffer solutions with known pH values (e.g., from pH 12 to 16)
-
0.1 M HCl solution
-
0.1 M NaOH solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO to ensure solubility).
-
Sample Preparation: For each buffer solution, and for the 0.1 M HCl and 0.1 M NaOH solutions, prepare a sample by adding a small, precise volume of the stock solution to a known volume of the respective solution. This ensures that the total concentration of the alcohol is the same in all samples.
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the sample in 0.1 M HCl. This spectrum represents the fully protonated form (ArOH).
-
Record the UV-Vis spectrum of the sample in 0.1 M NaOH. This spectrum represents the fully deprotonated form (ArO⁻).
-
Record the UV-Vis spectra of the samples in each of the buffer solutions.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance of the protonated and deprotonated forms is significantly different.
-
At this wavelength, plot the absorbance of the buffered solutions as a function of pH.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[16]
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each buffered solution: pKa = pH + log([ArOH]/[ArO⁻]) where the ratio of the concentrations can be determined from the absorbance values.[15]
-
Caption: Workflow for Spectrophotometric pKa Determination.
Kinetic Analysis of Oxidation
This protocol describes a general method for studying the kinetics of the oxidation of this compound, for instance, by an oxidizing agent like potassium permanganate (B83412). The rate of the reaction can be monitored by following the disappearance of the colored permanganate ion using a UV-Vis spectrophotometer.[17]
Materials:
-
This compound
-
Benzyl alcohol (for comparison)
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Acidic solution (e.g., dilute sulfuric acid)
-
Thermostated UV-Vis spectrophotometer
-
Stopwatch
Procedure:
-
Reaction Setup: In a cuvette, place a known volume of the acidic solution and the benzyl alcohol or this compound solution. Allow the mixture to equilibrate to the desired reaction temperature in the spectrophotometer.
-
Initiation of Reaction: To initiate the reaction, inject a small, known volume of the KMnO₄ solution into the cuvette, rapidly mix, and immediately start recording the absorbance at the λ_max of KMnO₄ (around 525 nm) as a function of time.[17]
-
Data Collection: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the order of the reaction with respect to the permanganate concentration by analyzing the shape of the curve (e.g., a plot of ln(Absorbance) vs. time will be linear for a first-order reaction).[18]
-
Repeat the experiment with different initial concentrations of the alcohol to determine the order of the reaction with respect to the alcohol.[18]
-
From the data, calculate the rate constant (k) for the reaction under the specified conditions.
-
Compare the rate constant for this compound with that of benzyl alcohol to quantify the electronic effect of the fluorine substituent on the reaction rate.
-
Caption: Workflow for Kinetic Analysis of Oxidation.
Conclusion
The para-fluorine substituent in this compound exerts a significant, dual electronic effect on the molecule. While its strong inductive effect withdraws electron density from the aromatic ring, its weaker resonance effect donates electron density to the para position. This complex interplay governs the molecule's acidity, reactivity, and spectroscopic properties. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to understand, predict, and utilize the nuanced electronic effects of fluorine in the design and development of new chemical entities. The continued study of such fundamental principles is essential for advancing the fields of medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. This compound(459-56-3) 1H NMR spectrum [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. spectrabase.com [spectrabase.com]
- 5. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 6. web.viu.ca [web.viu.ca]
- 7. Swain–Lupton equation - Wikipedia [en.wikipedia.org]
- 8. 2,4-Difluorobenzyl alcohol(56456-47-4) 1H NMR [m.chemicalbook.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Taft equation - Wikipedia [en.wikipedia.org]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. Field and Resonance values according to Swain [stenutz.eu]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datapdf.com [datapdf.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to Commercially Available 4-Fluorobenzyl Alcohol: Purity, Grades, and Application in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzyl alcohol is a critical fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, the purity and grade of this compound used as a starting material or intermediate are of paramount importance to ensure the desired outcome of a chemical reaction and the quality of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the commercially available purities and grades of this compound, methods for its quality assessment, and considerations for its use in research and development.
Commercially Available Purities and Grades
This compound is readily available from various chemical suppliers. While formal "grades" (e.g., technical, pharmaceutical) are not always explicitly stated, the purity level, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), serves as the primary differentiator.
Table 1: Summary of Commercially Available this compound
| Purity Level | Typical Supplier Designation | Common Applications | Key Considerations |
| 97% | Reagent Grade | General synthesis, process development, non-critical applications. | May contain higher levels of impurities that could affect reaction yield and selectivity. |
| 98% | Synthesis Grade | Most standard laboratory synthesis, early-stage drug discovery. | A good balance of purity and cost for many research applications. |
| ≥99% | High Purity / API Intermediate Grade | Late-stage drug development, cGMP synthesis, applications where impurity profiles are critical. | Essential for ensuring the quality and safety of the final drug substance. |
Impurity Profile and Quality Control
The quality of this compound is defined by its purity and the profile of any impurities present. Impurities can arise from the synthetic route used for its manufacture, degradation upon storage, or cross-contamination. Understanding the potential impurities is crucial for predicting their potential impact on subsequent reactions.
Table 2: Representative Certificate of Analysis for High-Purity (≥99%) this compound
| Test | Specification | Result | Method |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual |
| Identity (IR) | Conforms to structure | Conforms | Infrared Spectroscopy |
| Assay (GC) | ≥ 99.0% | 99.6% | Gas Chromatography (FID) |
| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Individual Impurity | ≤ 0.1% | 0.08% (4-Fluorobenzaldehyde) | Gas Chromatography (FID) |
| Total Impurities | ≤ 0.5% | 0.2% | Gas Chromatography (FID) |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
Disclaimer: This is a representative Certificate of Analysis compiled from typical specifications for high-purity chemical reagents. Actual specifications may vary between suppliers and batches.
Common Impurities and Their Potential Impact:
-
4-Fluorobenzaldehyde: A common impurity resulting from the oxidation of this compound. Its presence can lead to the formation of undesired side products in reactions where the alcohol functionality is intended to be the sole reactive site.[3][4]
-
Isomeric Impurities (2-Fluorobenzyl alcohol, 3-Fluorobenzyl alcohol): These can arise from impurities in the starting materials used for the synthesis of this compound. Their presence can lead to a mixture of final products that are difficult to separate.
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials or reagents may be present. These can interfere with the desired reaction or introduce unwanted functionalities.
-
Residual Solvents: Solvents used in the manufacturing process may be present in trace amounts. It is crucial to ensure that these are below the limits set by regulatory bodies like the ICH.
Experimental Protocols for Quality Assessment
The purity of this compound is typically determined by Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
Gas Chromatography (GC-FID) Method for Purity Assay
This method is suitable for the determination of the purity of this compound and the quantification of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Diluent: Acetonitrile (B52724) or Methanol.
-
Sample Preparation: Prepare a solution of this compound in the diluent at a concentration of approximately 1 mg/mL.
-
Quantification: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis
This method is well-suited for the analysis of non-volatile impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: 30% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50).
-
Sample Preparation: Prepare a solution of this compound in the diluent at a concentration of approximately 0.5 mg/mL.
-
Quantification: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Mandatory Visualizations
Logical Workflow for Grade Selection
The following diagram illustrates a logical workflow for selecting the appropriate grade of this compound for a given application.
Caption: Workflow for selecting the appropriate grade of this compound.
Signaling Pathway of Impurity Impact
The following diagram illustrates how impurities in a starting material like this compound can impact the drug development process.
Caption: Impact of impurities in this compound on drug development.
Conclusion
The selection of an appropriate purity and grade of this compound is a critical decision in the research and development of new chemical entities. For early-stage research, a standard purity of 98% may be sufficient. However, as a project progresses towards clinical development and manufacturing, the use of high-purity (≥99%) material with a well-characterized impurity profile becomes non-negotiable. Researchers and drug development professionals must carefully consider the potential impact of impurities on their synthetic routes and the quality of their final products. The implementation of robust analytical methods for quality control is essential to ensure the reliability and reproducibility of their work.
References
Methodological & Application
Application Notes and Protocols for the Oxidation of 4-Fluorobenzyl Alcohol to 4-Fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical oxidation of 4-fluorobenzyl alcohol to the valuable synthetic intermediate, 4-fluorobenzaldehyde (B137897). The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the pharmaceutical industry, where precise control of functional groups is paramount to avoid over-oxidation to carboxylic acids.
This guide outlines two robust and widely applicable methods for this conversion: a chromium-based oxidation using Pyridinium Chlorochromate (PCC) and a milder, metal-free Swern oxidation. A third, catalytically efficient method employing a TEMPO/Copper(I) system under aerobic conditions is also presented. These protocols offer a comparative basis for method selection based on factors such as scale, substrate sensitivity, and environmental considerations.
Data Presentation
The following table summarizes the key quantitative data for the featured protocols, facilitating a direct comparison of their reaction parameters and efficiencies.
| Parameter | Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation | Protocol 2: Swern Oxidation | Protocol 3: Copper(I)/TEMPO Catalyzed Aerobic Oxidation |
| Oxidant | Pyridinium Chlorochromate (PCC) | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride | Ambient Air (O₂) |
| Catalyst/Activator | N/A | Oxalyl Chloride | Copper(I) bromide (CuBr), 2,2'-Bipyridyl (bpy), TEMPO |
| Solvent | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) | Acetonitrile |
| Reaction Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours | 30-60 minutes |
| Typical Yield | 80-95% | >90% | ~65% (isolated)[1] |
| Selectivity | High for aldehyde formation in anhydrous conditions.[2] | Excellent, with minimal over-oxidation.[3][4] | High, no over-oxidation to the carboxylic acid is observed.[5] |
| Workup | Filtration through silica (B1680970) or celite, solvent evaporation. | Aqueous quench, extraction, and solvent evaporation.[6] | Extraction and column chromatography.[5] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes a reliable method for the oxidation of primary alcohols to aldehydes using the stable and commercially available PCC reagent.[7] The reaction is typically performed in an anhydrous organic solvent to prevent over-oxidation to the carboxylic acid.[2]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel or Celite®
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a stirred suspension of Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Pass the mixture through a short pad of silica gel or Celite® to filter out the chromium byproducts.
-
Wash the filter cake with additional anhydrous diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluorobenzaldehyde.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
PCC Oxidation Experimental Workflow
Protocol 2: Swern Oxidation
The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).[3][8] This procedure is known for its excellent chemoselectivity and is performed at low temperatures.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 10 minutes. Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-fluorobenzaldehyde.
-
Purify the product by flash column chromatography on silica gel if necessary.
Safety Precautions:
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
The reaction generates carbon monoxide and carbon dioxide gas. Ensure adequate ventilation.
-
The reaction is highly exothermic upon addition of DMSO and the alcohol. Maintain the low temperature and add reagents slowly.
-
Dimethyl sulfide, a byproduct, has a strong, unpleasant odor. Conduct the reaction and workup in a well-ventilated fume hood.
Swern Oxidation Experimental Workflow
Protocol 3: Copper(I)/TEMPO Catalyzed Aerobic Oxidation
This protocol utilizes a catalytic amount of a copper(I) salt and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to effect the oxidation of benzyl (B1604629) alcohols using ambient air as the terminal oxidant.[1] This method is environmentally friendly and proceeds under mild conditions.[5]
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
N-Methylimidazole (NMI)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and copper(I) bromide (~5 mol%) in acetonitrile.
-
To the stirred solution, add 2,2'-bipyridyl (~5 mol%) and TEMPO (~5 mol%). The solution should turn a deep red-brown.
-
Add N-methylimidazole (~10 mol%) dropwise. The color will lighten to a red-brown.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere. The reaction is complete when the color changes to a turbid green, typically within 30-60 minutes.
-
After the color change, stir for an additional 5 minutes.
-
Dilute the reaction mixture with pentane and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with pentane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-fluorobenzaldehyde can be purified by column chromatography on silica gel.
Safety Precautions:
-
Handle all chemicals with appropriate PPE.
-
Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
Copper(I)/TEMPO Catalyzed Aerobic Oxidation Workflow
References
- 1. rsc.org [rsc.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
Application Notes: Selective Oxidation of 4-Fluorobenzyl Alcohol to 4-Fluorobenzaldehyde using Pyridinium Chlorochromate (PCC)
AN-CHEM-028
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a detailed overview of the mechanism and a comprehensive protocol for the selective oxidation of 4-fluorobenzyl alcohol to 4-fluorobenzaldehyde (B137897) using Pyridinium (B92312) Chlorochromate (PCC). PCC is a versatile and mild oxidizing agent that efficiently converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, making it a valuable tool in multi-step organic synthesis.[1]
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Pyridinium chlorochromate (PCC), a complex of chromium trioxide, pyridine, and hydrochloric acid, is a widely used reagent for this purpose.[2] Developed by E.J. Corey and J. William Suggs, PCC offers the advantage of performing oxidations under anhydrous conditions, typically in dichloromethane (B109758) (DCM), which prevents the formation of gem-diols (hydrates) and subsequent over-oxidation to carboxylic acids.[1][3] The oxidation of this compound is a representative example, yielding 4-fluorobenzaldehyde, a common building block in medicinal chemistry.
Reaction Mechanism
The oxidation of an alcohol with PCC is understood to proceed through an E2-like elimination mechanism. The key steps are as follows:
-
Nucleophilic Attack: The process begins with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic chromium(VI) center of PCC.[1]
-
Proton Transfer: A proton is transferred from the now-positively charged hydroxyl group to one of the chromate (B82759) oxygen atoms.[1]
-
Chromate Ester Formation: A chloride ion is displaced, leading to the formation of a key intermediate known as a chromate ester.[1]
-
E2-like Elimination: In the rate-determining step, a base (such as pyridine, Cl⁻, or even another alcohol molecule) abstracts the proton from the carbon atom bearing the chromate ester.[1][2] The electrons from the C-H bond then move to form the carbon-oxygen double bond (C=O).
-
Product Formation: This concerted elimination breaks the O-Cr bond, releasing the aldehyde product and reducing chromium from Cr(VI) to a Cr(IV) species.[1]
The reaction is generally first-order with respect to both the alcohol and PCC.[4]
Mechanism Diagram
Caption: Mechanism of this compound oxidation by PCC.
Quantitative Data: Substituent Effects
| Substrate (X-C₆H₄CH₂OH) | Substituent (X) | Relative Rate Constant (k_rel) at 25°C¹ |
| Benzyl (B1604629) Alcohol | H | 1.00 |
| 4-Methylbenzyl alcohol | p-Me | 1.59 |
| 4-Methoxybenzyl alcohol | p-OMe | 2.25 |
| 4-Chlorobenzyl alcohol | p-Cl | 0.52 |
| 4-Nitrobenzyl alcohol | p-NO₂ | 0.12 |
| This compound | p-F | ~0.6-0.7 (estimated) |
¹Data derived from kinetic studies by Panigrahi and Mahapatro. The study provides absolute rate constants; relative rates are calculated for comparison. The value for this compound is an estimation based on the Hammett correlation presented in the study.[4]
Experimental Protocol
This protocol describes a general procedure for the oxidation of this compound to 4-fluorobenzaldehyde on a laboratory scale, adapted from standard methods for PCC oxidations.[3]
Materials and Equipment:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica (B1680970) gel
-
Diethyl ether
-
Magnesium sulfate (B86663) or sodium sulfate (anhydrous)
-
Round-bottom flask with a stir bar
-
Magnetic stirrer
-
Funnel for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add a suspension of Pyridinium Chlorochromate (PCC) (7.5 g, ~35 mmol, 1.5 equivalents) and Celite® (7.5 g) in anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Alcohol: Dissolve this compound (3.0 g, 23.4 mmol, 1.0 equivalent) in a small amount of anhydrous DCM (~10 mL). Add this solution to the stirring PCC suspension in one portion.
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
-
Filtration: Pass the entire mixture through a short plug of silica gel or Celite® in a filtration funnel, washing thoroughly with additional diethyl ether (3 x 50 mL) to ensure all product is collected. This step removes the insoluble chromium by-products, which appear as a dark, tarry solid.
-
Purification: Combine the organic filtrates and concentrate the solution using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary, though often the purity is sufficient for subsequent steps.
Safety Precautions:
-
PCC is a toxic, chromium(VI) compound and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.[5]
-
Dichloromethane is a volatile and potentially toxic solvent. All operations should be performed within a fume hood.[5]
-
Dispose of all chromium waste according to institutional safety guidelines.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Fluorobenzaldehyde via PCC oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 4. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
Application Notes and Protocols for Williamson Ether Synthesis Using 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 4-fluorobenzyl alcohol as a key building block in this reaction. The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Consequently, 4-fluorobenzyl ethers are valuable intermediates in the synthesis of novel therapeutics and other advanced materials.
This document provides detailed protocols for the Williamson ether synthesis of 4-fluorobenzyl ethers, along with a summary of reaction parameters and expected outcomes based on analogous reactions in the literature.
Reaction Principle
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves two main steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of this compound, forming a nucleophilic 4-fluorobenzyl alkoxide.
-
Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkyl halide (or a similar substrate with a good leaving group), displacing the halide and forming the desired ether linkage.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for Williamson ether synthesis with substituted benzyl (B1604629) alcohols, which can serve as a guide for reactions involving this compound.
| Entry | Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-4-fluoro-benzyl alcohol | Benzyl halide | Base | Diluent | Moderately elevated | - | - | [1] |
| 2 | Benzyl alcohol | - | FeCl3·6H2O | Propylene Carbonate | 100 | - | 85 (as bis(4-fluorobenzyl) ether) | |
| 3 | Phenol derivative | Primary alkyl halide | K₂CO₃ | Acetonitrile (B52724) | Room Temp | 6 | - | [2] |
| 4 | Unactivated alcohol | Primary alkyl halide | NaH | THF | 0 - Room Temp | 4-6 | - | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of a 4-fluorobenzyl ether.
Caption: A schematic overview of the key stages in the synthesis of 4-fluorobenzyl ethers.
Experimental Protocols
Two common protocols for the Williamson ether synthesis are provided below, utilizing different base/solvent systems. The choice of protocol may depend on the specific substrate and desired reaction conditions.
Protocol 1: Using Sodium Hydride in Tetrahydrofuran (THF)
This protocol is suitable for a wide range of primary alkyl halides and employs a strong base, sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add this compound (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous THF (10-15 mL per gram of alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., reflux) may be applied.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure 4-fluorobenzyl ether.
Protocol 2: Using Potassium Carbonate in Acetone (B3395972) or Acetonitrile
This protocol uses a milder base, potassium carbonate, and is often a safer and more convenient alternative to sodium hydride.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous Acetone or Acetonitrile
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone or acetonitrile (10-15 mL per gram of alcohol).
-
Alkylation: Add the alkyl halide (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the filter cake with a small amount of acetone or acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: The concerted SN2 mechanism for the formation of 4-fluorobenzyl ethers.
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of 4-fluorobenzyl ethers from this compound. The choice of base and solvent can be tailored to the specific requirements of the reaction. The resulting fluorinated ethers are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and materials science industries. The protocols provided herein offer a solid foundation for researchers to successfully synthesize these important compounds.
References
Application Notes and Protocols for 4-Fluorobenzyl Alcohol as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is crucial, as it must be readily introduced and removed under mild conditions that do not interfere with other functional groups within the molecule. The 4-fluorobenzyl (4-FBn) group has emerged as a valuable protecting group for carboxylic acids, offering distinct advantages due to the electronic properties of the fluorine substituent.
The electron-withdrawing nature of the fluorine atom provides a nuanced stability profile to the 4-fluorobenzyl ester compared to the standard benzyl (B1604629) ester. While it can be readily cleaved by standard methods such as catalytic hydrogenolysis, its altered electronic state can influence its stability towards certain acidic and basic conditions, offering a potential for selective deprotection in complex molecular architectures. These application notes provide a comprehensive overview of the use of 4-fluorobenzyl alcohol for the protection of carboxylic acids, including detailed experimental protocols and comparative data.
Key Advantages of the 4-Fluorobenzyl Protecting Group
-
Ease of Introduction: Forms 4-fluorobenzyl esters with carboxylic acids under standard esterification conditions.
-
Facile Cleavage: Readily removed by catalytic hydrogenolysis under mild conditions.
-
Modified Stability: The fluorine substituent alters the electron density of the benzyl group, potentially offering differential stability compared to other benzyl-type protecting groups.
-
Crystallinity: The presence of fluorine can in some cases enhance the crystallinity of intermediates, aiding in purification.
-
Minimal Byproducts: Deprotection via hydrogenolysis yields the free carboxylic acid and 4-fluorotoluene, which is volatile and easily removed.
Data Presentation: Protection of Carboxylic Acids
The following table summarizes common methods for the formation of 4-fluorobenzyl esters from various carboxylic acids. Yields are representative and may vary depending on the specific substrate and reaction conditions.
| Carboxylic Acid Substrate | Protection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Fischer Esterification | This compound, H₂SO₄ (cat.) | Toluene | Reflux | 12 | ~85 |
| Acetic Acid | DCC/DMAP Coupling | This compound, DCC, DMAP (cat.) | DCM | RT | 4 | >90 |
| Pivalic Acid | Mitsunobu Reaction | This compound, DIAD, PPh₃ | THF | 0 to RT | 2 | ~80-90 |
| N-Boc-Alanine | Cesium Carbonate | 4-Fluorobenzyl bromide, Cs₂CO₃ | DMF | RT | 6 | >95 |
Data Presentation: Deprotection of 4-Fluorobenzyl Esters
The primary method for the cleavage of the 4-fluorobenzyl ester is catalytic hydrogenolysis. The following table provides representative conditions for this transformation.
| 4-Fluorobenzyl Ester Substrate | Deprotection Method | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzyl benzoate | Catalytic Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | MeOH | RT | 2 | >98 |
| 4-Fluorobenzyl acetate | Catalytic Hydrogenolysis | 10% Pd/C | H₂ (1 atm) | EtOAc | RT | 1 | >99 |
| 4-Fluorobenzyl N-Boc-alaninate | Transfer Hydrogenolysis | 10% Pd/C | Ammonium formate | MeOH | Reflux | 3 | ~95 |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using DCC/DMAP Coupling
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-fluorobenzyl ester.
Protocol 2: Deprotection of a 4-Fluorobenzyl Ester by Catalytic Hydrogenolysis
This protocol details a general procedure for the cleavage of a 4-fluorobenzyl ester using palladium on carbon and hydrogen gas.
Materials:
-
4-Fluorobenzyl ester (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the 4-fluorobenzyl ester (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid. Further purification may be carried out if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection and deprotection of carboxylic acids.
Reaction Mechanisms
Caption: Simplified mechanism for DCC/DMAP-mediated esterification.
Caption: Simplified mechanism for catalytic hydrogenolysis of a 4-fluorobenzyl ester.
Application Notes and Protocols for the Deprotection of 4-Fluorobenzyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-fluorobenzyl (4-FBn) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its electronic properties, influenced by the electron-withdrawing fluorine atom, differentiate its reactivity compared to the more common benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers. This document provides a comprehensive overview of the deprotection of 4-fluorobenzyl ethers, including detailed experimental protocols and a discussion of the factors influencing cleavage. While specific quantitative data for the deprotection of 4-FBn ethers is limited in the literature, the following protocols are based on established methods for benzyl ether cleavage, with modifications suggested to account for the electronic effects of the fluorine substituent.
Deprotection Methods Overview
The cleavage of 4-fluorobenzyl ethers can be achieved through several methods, primarily categorized as reductive, oxidative, or Lewis acid-mediated. The choice of method depends on the overall functionality of the substrate and the desired selectivity. The presence of the electron-withdrawing fluorine atom generally increases the stability of the benzyl ether, often requiring more forcing conditions for cleavage compared to standard benzyl ethers.
Factors Influencing Deprotection of 4-Fluorobenzyl Ethers
Caption: Logical relationship of key factors in 4-FBn deprotection.
Reductive Cleavage Methods
Reductive methods are the most common for benzyl ether deprotection. The electron-withdrawing fluorine atom can make the 4-FBn group more resistant to hydrogenolysis than the unsubstituted benzyl group.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for cleaving benzyl ethers. However, studies have shown that the presence of fluorine on the aromatic ring can hinder the rate of deprotection, sometimes leading to lower yields.[1]
General Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Preparation: In a flask suitable for hydrogenation, dissolve the 4-fluorobenzyl ether (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate (B1210297), or methanol) to a concentration of 0.05-0.1 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (10-20 mol% by weight). For substrates where deprotection is sluggish, a higher catalyst loading (up to 50 mol%) may be required.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times may be longer than for unsubstituted benzyl ethers and can range from a few hours to overnight.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the deprotected alcohol.
Experimental Protocol: Catalytic Transfer Hydrogenation
This method is an alternative to using hydrogen gas and can be advantageous for laboratories not equipped for high-pressure hydrogenations.
-
Preparation: Dissolve the 4-fluorobenzyl ether (1.0 eq) in a suitable solvent mixture (e.g., ethanol/water or methanol).
-
Catalyst and Hydrogen Donor Addition: Add 10% palladium on carbon (10-20 mol% by weight) followed by a hydrogen donor such as ammonium (B1175870) formate (B1220265) (5-10 eq) or 1,4-cyclohexadiene (B1204751) (5-10 eq).
-
Reaction: The reaction mixture is stirred at room temperature or heated to 40-60 °C.
-
Monitoring and Work-up: The reaction is monitored and worked up as described for the catalytic hydrogenation protocol.
| Method | Catalyst | Reagents | Typical Solvents | Temperature | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | EtOH, EtOAc, MeOH | Room Temp. | 70-95 |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | EtOH/H₂O, MeOH | Room Temp. - 60°C | 75-98 |
| Catalytic Hydrogenation | Raney® Ni | H₂ (gas) | EtOH, MeOH | Room Temp. | 60-90* |
*Yields are adapted from general benzyl ether deprotections and may be lower or require longer reaction times for 4-fluorobenzyl ethers.
Dissolving Metal Reduction (Birch Reduction)
The Birch reduction is a powerful method for the cleavage of benzyl ethers, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. This method is generally tolerant of a wide range of functional groups but should be performed with caution due to the use of liquid ammonia (B1221849) and alkali metals.
Experimental Protocol: Birch Reduction
-
Setup: A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried.
-
Reaction Mixture: The flask is cooled to -78 °C, and anhydrous liquid ammonia is condensed into it.
-
Substrate Addition: A solution of the 4-fluorobenzyl ether (1.0 eq) in an anhydrous solvent such as THF is added to the liquid ammonia.
-
Metal Addition: Small pieces of sodium or lithium metal (3-5 eq) are added portionwise until a persistent blue color is observed.
-
Quenching: The reaction is stirred at -78 °C for 1-2 hours and then quenched by the careful addition of an alcohol (e.g., isopropanol (B130326) or ethanol) until the blue color disappears, followed by the addition of saturated aqueous ammonium chloride.
-
Work-up: The ammonia is allowed to evaporate, and the remaining aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
| Method | Reagents | Solvent | Temperature | Typical Yield (%) |
| Birch Reduction | Na or Li, liquid NH₃, Alcohol | THF | -78 °C | 80-95* |
*Yields are based on general Birch reduction of benzyl ethers.
Oxidative Cleavage
Oxidative methods provide an alternative to reductive cleavage. However, the electron-withdrawing fluorine atom on the benzyl group generally disfavors oxidative cleavage, making it less efficient than for electron-rich benzyl ethers like the PMB group.
Experimental Protocol: Oxidative Cleavage using DDQ
-
Preparation: Dissolve the 4-fluorobenzyl ether (1.0 eq) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.5-3.0 eq) portionwise to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction may require elevated temperatures or prolonged reaction times for 4-fluorobenzyl ethers.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to remove the DDQ byproducts and yield the desired alcohol.
| Method | Reagent | Solvent | Temperature | Typical Yield (%) |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp. - Reflux | Variable* |
*Yields can be highly substrate-dependent and may be low for electron-deficient benzyl ethers.
Lewis Acid-Mediated Cleavage
Strong Lewis acids can effect the cleavage of benzyl ethers. This method is often useful when other functional groups in the molecule are sensitive to reductive or oxidative conditions.
Experimental Protocol: Cleavage using Boron Trichloride (B1173362) (BCl₃)
-
Setup: A flame-dried flask under an inert atmosphere (argon or nitrogen) is charged with a solution of the 4-fluorobenzyl ether (1.0 eq) in anhydrous dichloromethane at -78 °C.
-
Reagent Addition: A solution of boron trichloride (BCl₃) in dichloromethane (1.0 M, 1.5-3.0 eq) is added dropwise.
-
Reaction: The reaction is stirred at -78 °C and allowed to warm slowly to 0 °C or room temperature while monitoring by TLC.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
Work-up: The mixture is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
| Method | Reagent | Solvent | Temperature | Typical Yield (%) |
| Lewis Acid Cleavage | BCl₃ | CH₂Cl₂ | -78 °C to Room Temp. | 70-90* |
*Yields are based on general debenzylation protocols using BCl₃.
Conclusion
The deprotection of 4-fluorobenzyl ethers presents a unique challenge due to the electronic effect of the fluorine substituent. While standard benzyl ether deprotection protocols can be adapted, researchers should anticipate the need for more forcing conditions, such as longer reaction times, higher catalyst loadings, or elevated temperatures. The choice of the deprotection method should be carefully considered based on the stability of other functional groups within the molecule. The protocols provided herein serve as a starting point for the development of optimized deprotection strategies for substrates containing the 4-fluorobenzyl ether protecting group.
References
Application Notes: Synthesis of Pharmaceutical Intermediates from 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzyl alcohol is a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of the fluorine atom can significantly influence the molecule's reactivity and impart desirable properties to the final active pharmaceutical ingredient (API), such as enhanced biological activity, increased lipophilicity, and improved metabolic stability.[1] This document provides detailed application notes and experimental protocols for four key synthetic transformations of this compound into valuable pharmaceutical intermediates: 4-fluorobenzaldehyde (B137897), 4-fluorobenzylamine (B26447), 4-fluorobenzyl ethers, and 4-fluorobenzyl esters.
Key Synthetic Pathways from this compound
The primary functional group of this compound, the hydroxyl group, allows for a variety of chemical modifications. The main synthetic routes explored in these notes are oxidation, amination, etherification, and esterification. Each of these pathways leads to a distinct class of intermediates with broad applications in drug discovery and development.
Caption: Key synthetic transformations of this compound.
Data Presentation: Summary of Synthetic Protocols
The following table summarizes the quantitative data for the detailed experimental protocols provided in this document, allowing for easy comparison of the different synthetic methods.
| Intermediate | Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | Aerobic Oxidation | This compound, CuBr, DBU, Air | None (neat) | 120 | 1-2 | ~95 |
| 4-Fluorobenzylamine | Mitsunobu Reaction & Deprotection | 1. This compound, PPh₃, DIAD, Phthalimide2. Hydrazine (B178648) hydrate (B1144303) | THF, then Ethanol (B145695) | RT, then Reflux | 6-8, then 2 | High |
| 4-Fluorobenzyl Ethyl Ether | Williamson Ether Synthesis | This compound, NaH, Ethyl Iodide | THF | RT | 12 | High |
| 4-Fluorobenzyl Acetate (B1210297) | Fischer Esterification | This compound, Acetic acid, H₂SO₄ (cat.) | Toluene (B28343) | Reflux | 4-6 | ~90 |
Experimental Protocols
Synthesis of 4-Fluorobenzaldehyde via Aerobic Oxidation
Introduction: The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. This protocol details a highly efficient and selective aerobic oxidation of this compound to 4-fluorobenzaldehyde using a copper(I)/DBU catalyst system with air as the oxidant.[2] This method avoids the use of stoichiometric heavy metal oxidants.
Caption: Workflow for the aerobic oxidation of this compound.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), copper(I) bromide (5 mol%), and DBU (5 mol%).
-
Fit the flask with a reflux condenser open to the air.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-fluorobenzaldehyde, can be purified by direct distillation under reduced pressure or by silica (B1680970) gel column chromatography.
Expected Results: This method typically affords 4-fluorobenzaldehyde in high yield (around 95%) and selectivity.[2] The product is a colorless liquid.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H), 7.95-7.89 (m, 2H), 7.22 (t, J = 8.4 Hz, 2H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 190.5, 166.6 (d, J = 256.8 Hz), 133.0, 132.3 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz).[2]
-
¹⁹F NMR: δ -102.4.[2]
Synthesis of 4-Fluorobenzylamine via Mitsunobu Reaction and Deprotection
Introduction: The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, with inversion of stereochemistry.[3][4] This two-step protocol involves the reaction of this compound with phthalimide (B116566) under Mitsunobu conditions, followed by the cleavage of the resulting phthalimide to yield the primary amine.[5][6]
Caption: Two-step synthesis of 4-Fluorobenzylamine.
Materials:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Phthalimide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Step 1: Synthesis of N-(4-Fluorobenzyl)phthalimide
-
To a solution of this compound (1.0 eq), phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask, cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4-fluorobenzyl)phthalimide.
Step 2: Synthesis of 4-Fluorobenzylamine
-
Dissolve the N-(4-fluorobenzyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.[6]
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Heat the mixture to reflux for 2 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour.
-
Cool the mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated NaOH solution and extract the product with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-fluorobenzylamine.
Expected Results: This two-step procedure is expected to produce 4-fluorobenzylamine in high overall yield. The product is a colorless to pale yellow liquid.
Characterization:
-
The identity and purity of 4-fluorobenzylamine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of 4-Fluorobenzyl Ethyl Ether via Williamson Ether Synthesis
Introduction: The Williamson ether synthesis is a widely used and versatile method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[7][8][9] This protocol describes the synthesis of 4-fluorobenzyl ethyl ether from this compound.
Caption: Williamson ether synthesis of 4-fluorobenzyl ethyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-fluorobenzyl ethyl ether.
Expected Results: The Williamson ether synthesis is generally a high-yielding reaction for primary alcohols and alkyl halides. The product, 4-fluorobenzyl ethyl ether, is a colorless oil.
Characterization:
-
¹³C NMR: The methylene (B1212753) carbon of the fluorinated benzyl (B1604629) ether is expected to show a shift to a higher field region compared to the non-fluorinated analog.[10]
-
¹⁹F NMR: The presence of the fluorine atom can be confirmed by ¹⁹F NMR spectroscopy.[10]
Synthesis of 4-Fluorobenzyl Acetate via Fischer Esterification
Introduction: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8][11][12] It is an equilibrium process, and the equilibrium can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed. This protocol details the synthesis of 4-fluorobenzyl acetate.
Caption: Fischer esterification for the synthesis of 4-fluorobenzyl acetate.
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, combine this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 4-fluorobenzyl acetate.
Expected Results: Fischer esterification, when driven to completion by removal of water, can provide high yields of the ester, typically around 90%.[13] The product, 4-fluorobenzyl acetate, is a colorless liquid.
Characterization:
-
The structure of 4-fluorobenzyl acetate can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[14][15]
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wiserpub.com [wiserpub.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. globalscientificjournal.com [globalscientificjournal.com]
- 15. 4-Fluorobenzyl acetate | C9H9FO2 | CID 14793785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 4-Fluorobenzyl Alcohol in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 4-fluorobenzyl alcohol as a key building block in the synthesis of agrochemicals. The introduction of a fluorine atom into agrochemical molecules can significantly enhance their biological activity, metabolic stability, and overall efficacy. This compound serves as a versatile precursor for incorporating the 4-fluorobenzyl moiety into various pesticide and fungicide scaffolds.
Overview of Synthetic Applications
This compound is a critical starting material for the synthesis of several key intermediates in the agrochemical industry. Its primary applications involve its conversion to more reactive species like 4-fluorobenzyl chloride, which can then be used in a variety of coupling reactions to construct the core structures of active agrochemical ingredients. The 4-fluorophenyl group is a common feature in a number of successful fungicides, particularly within the triazole class.
Key synthetic transformations involving this compound in agrochemical synthesis include:
-
Chlorination: Conversion to 4-fluorobenzyl chloride to create a more reactive electrophile for subsequent nucleophilic substitution reactions.
-
Grignard Reagent Formation: Preparation of 4-fluorobenzylmagnesium chloride for carbon-carbon bond formation, enabling the synthesis of complex benzophenone (B1666685) intermediates.
-
Amidation: Use of 4-fluorobenzylamine (B26447), derived from the alcohol, in amide bond formation to produce novel bioactive molecules.
This document will focus on the synthetic pathways leading to the fungicide flutriafol (B1673497) and a novel triazole-containing benzamide, showcasing the versatility of this compound.
Data Presentation
Table 1: Synthesis of 4-Fluorobenzyl Chloride from this compound
| Parameter | Value | Reference |
| Reactants | This compound, Thionyl chloride | [1] |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [1] |
| Catalyst | N,N-dimethylformamide (DMF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | Not explicitly stated, but implied to be high | [1] |
Table 2: Synthesis of a Novel Triazole Fungicide Precursor from a 4-Fluorobenzyl Moiety
| Parameter | Value | Reference |
| Product Name | N-(4-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | [2] |
| Yield | 65% | [2] |
| Physical State | White solid | [2] |
| Melting Point | 149–151 °C | [2] |
Experimental Protocols
Synthesis of 4-Fluorobenzyl Chloride from this compound
This protocol is adapted from general procedures for the conversion of benzyl (B1604629) alcohols to benzyl chlorides.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a stirring solution of this compound (10 mmol) in dichloromethane (20 mL) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (20 µL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (12 mmol) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Upon completion, the reaction mixture containing 4-fluorobenzyl chloride can be carefully worked up by quenching with ice-water and extraction, or used directly in subsequent steps after removal of the solvent under reduced pressure.
Proposed Synthesis of Flutriafol Intermediate: (2-Fluorophenyl)(4-fluorophenyl)methanone
This proposed protocol is based on established Grignard reaction principles.
Step 1: Preparation of 4-Fluorobenzylmagnesium Chloride (Grignard Reagent)
Materials:
-
4-Fluorobenzyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
Briefly heat the magnesium under vacuum and then cool to room temperature under an inert atmosphere.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 4-fluorobenzyl chloride (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining 4-fluorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Fluorobenzoyl Chloride
Materials:
-
4-Fluorobenzylmagnesium chloride solution (from Step 1)
-
2-Fluorobenzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Cool the freshly prepared 4-fluorobenzylmagnesium chloride solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq.) in anhydrous THF to the Grignard reagent solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (2-fluorophenyl)(4-fluorophenyl)methanone.
Synthesis of Flutriafol from (2-Fluorophenyl)(4-fluorophenyl)methanone
This protocol is a generalized procedure based on patent literature.[3]
Materials:
-
(2-Fluorophenyl)(4-fluorophenyl)methanone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydride (NaH)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
Step 1: Epoxidation
-
In a reaction vessel, prepare a solution of trimethylsulfoxonium iodide and sodium hydride in DMSO to form the sulfur ylide.
-
Add a solution of (2-fluorophenyl)(4-fluorophenyl)methanone in DMSO to the ylide solution at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction by pouring it into water and extracting with an organic solvent to yield 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane (B1505399).
Step 2: Ring-opening with Triazole
-
To a solution of 1,2,4-triazole and potassium hydroxide in a suitable solvent (e.g., DMF or DMSO), add the 2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane obtained from the previous step.
-
Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the triazole anion.
-
After the reaction is complete, cool the mixture and perform an aqueous work-up.
-
The crude flutriafol can be purified by recrystallization from a solvent such as toluene to yield the final product.
Synthesis of N-(4-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide
This protocol is adapted from the supplementary information of a research article.[2]
Materials:
-
4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid
-
4-Fluorobenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid (1.0 eq.) in dichloromethane, add EDCI (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzylamine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4-fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide.
Visualization of Synthetic Pathways
Caption: Synthetic pathway to Flutriafol from this compound.
Caption: Amide coupling to a novel potential fungicide.
References
Application Notes and Protocols: 4-Fluorobenzyl Alcohol as a Derivatizing Agent for GC-MS Analysis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation into the Use of 4-Fluorobenzyl Alcohol for GC-MS Derivatization and Recommended Alternative Protocol
Executive Summary
Following a comprehensive review of scientific literature and established analytical methodologies, it has been determined that This compound is not a commonly used or documented derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Extensive searches for established protocols, application notes, or research publications detailing its use for the derivatization of any class of analytes for GC-MS have yielded no specific results.
Therefore, this document will first address the absence of established methods for this compound. Subsequently, it will provide a detailed Application Note and Protocol for a closely related and widely utilized derivatizing agent, Pentafluorobenzyl Bromide (PFBBr) , which is highly effective for the derivatization of acidic compounds such as carboxylic acids, phenols, and thiols, enhancing their volatility and detectability by GC-MS.
Part 1: Assessment of this compound as a Derivatizing Agent
Our investigation into the use of this compound as a derivatizing agent for GC-MS analysis did not uncover any validated methods or protocols. Derivatization in GC-MS is a critical step to improve the volatility, thermal stability, and chromatographic properties of analytes. This is typically achieved by reacting the analyte with a derivatizing agent to modify polar functional groups.
While the formation of esters from carboxylic acids and alcohols (Fischer esterification) is a standard organic synthesis reaction, the direct use of this compound as a routine derivatizing agent for analytical purposes in GC-MS is not documented.[1][2] The reaction conditions for such an esterification would likely require a strong acid catalyst and elevated temperatures, which may not be ideal for all analytes or for achieving the rapid and quantitative reaction desired for a derivatization procedure in an analytical workflow.
In contrast, halogenated benzylating agents, particularly those with multiple fluorine atoms like pentafluorobenzyl bromide (PFBBr), are well-established and highly effective for GC-MS analysis, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.
Part 2: Recommended Alternative - Application Notes for Pentafluorobenzyl Bromide (PFBBr) Derivatization
Introduction
Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for the analysis of compounds with acidic protons, most notably carboxylic acids and phenols. The resulting pentafluorobenzyl (PFB) esters and ethers are significantly more volatile and less polar than the parent compounds, leading to improved chromatographic peak shape and resolution. Furthermore, the presence of five fluorine atoms makes the derivatives highly sensitive to electron capture detection (ECD) and enhances their response in negative chemical ionization (NCI) mass spectrometry, allowing for trace-level quantification.[3][4][5]
Reaction Principle
PFBBr reacts with acidic functional groups (e.g., -COOH, Ar-OH, -SH) via a nucleophilic substitution reaction, typically under basic conditions. The base deprotonates the acidic functional group, creating an anion that then acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide ion to form a stable PFB ester, ether, or thioether.
Caption: General mechanism of PFBBr derivatization.
Experimental Workflow
The following diagram illustrates a typical workflow for the derivatization of a liquid sample (e.g., plasma, urine, water) containing acidic analytes with PFBBr, followed by GC-MS analysis.
Caption: Experimental workflow for PFBBr derivatization and GC-MS analysis.
Detailed Protocol: Derivatization of Carboxylic Acids in Aqueous Samples with PFBBr
This protocol provides a general method for the derivatization of short-chain fatty acids in an aqueous matrix. Optimization may be required for specific analytes and matrices.
Materials and Reagents
-
Pentafluorobenzyl bromide (PFBBr), 99%
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Organic solvent (e.g., Acetonitrile, Acetone)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte of interest)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure
-
Sample Preparation and Extraction:
-
To 100 µL of the aqueous sample (e.g., plasma, urine) in a glass tube, add the internal standard.
-
Acidify the sample to pH < 2 with a suitable acid (e.g., HCl).
-
Add 500 µL of extraction solvent (e.g., ethyl acetate), vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
Add 10 µL of a 10% (v/v) solution of PFBBr in acetonitrile.
-
Add 5 µL of DIPEA (or an excess of powdered K₂CO₃).
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes.
-
-
Sample Work-up:
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for GC injection (e.g., hexane, ethyl acetate).
-
Transfer the solution to a GC vial with an insert.
-
GC-MS Parameters (Example)
The following are typical starting parameters for the GC-MS analysis of PFB-derivatized carboxylic acids. These should be optimized for the specific analytes and instrument.
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Injector | Split/Splitless, 250°C, Splitless mode |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| MSD Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp. | 230°C (EI), 150°C (NCI) |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV (EI) |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical performance data for the quantification of a model carboxylic acid (Analyte X) using the PFBBr derivatization method. Actual performance will vary depending on the analyte and matrix.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 105% |
Conclusion and Recommendations
While this compound is not a standard derivatizing agent for GC-MS, pentafluorobenzyl bromide (PFBBr) offers a robust and highly sensitive alternative for the analysis of acidic compounds. The provided protocol serves as a starting point for method development. It is recommended that the reaction conditions (base, solvent, temperature, and time) and GC-MS parameters be optimized for each specific application to achieve the best analytical performance. For new methods, validation should be performed to assess linearity, accuracy, precision, and sensitivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biocatalytic Oxidation of 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic oxidation of 4-fluorobenzyl alcohol to 4-fluorobenzaldehyde (B137897) using alcohol dehydrogenase (ADH). This enzymatic transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals, offering a green and selective alternative to traditional chemical oxidation methods.
Introduction
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones.[1] This reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, which is reduced to NADH in the process. The high chemo-, regio-, and stereoselectivity of ADHs make them valuable biocatalysts in organic synthesis.
The oxidation of this compound is of particular interest as the resulting aldehyde is a crucial building block in the synthesis of various pharmaceuticals. This document outlines the materials, protocols, and expected outcomes for performing this biocatalytic oxidation, including methods for enzyme activity determination and cofactor regeneration.
Principle of the Reaction
The ADH-catalyzed oxidation of this compound involves the transfer of a hydride ion from the alcohol substrate to the NAD⁺ cofactor, resulting in the formation of 4-fluorobenzaldehyde and NADH. The reaction is reversible, and to drive the equilibrium towards the product, a cofactor regeneration system is often employed to re-oxidize NADH to NAD⁺.
Data Presentation
Substrate Specificity of Selected Alcohol Dehydrogenases
Table 1: Kinetic Parameters of Yeast Alcohol Dehydrogenase Isozymes for Benzyl (B1604629) Alcohol Oxidation
| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) |
| SceADH1 | Benzyl alcohol | - | < 0.001 |
| ScbADH1 | Benzyl alcohol | - | < 0.001 |
| SceADH2 | Benzyl alcohol | 13 | 0.08 |
Data adapted from a study on yeast alcohol dehydrogenases. SceADH1 and ScbADH1 show very low activity towards benzyl alcohol, while SceADH2 exhibits measurable activity. It is inferred that ADHs with broader substrate specificity would be more suitable for this compound.
Table 2: Substrate Specificity of Alcohol Dehydrogenase from Acinetobacter calcoaceticus
| Substrate | Relative V_max (%) |
| Benzyl alcohol | 100 |
| 4-Methylbenzyl alcohol | 115 |
| 4-Chlorobenzyl alcohol | 85 |
| 4-Nitrobenzyl alcohol | 70 |
This data suggests that para-substituted benzyl alcohols are good substrates for this enzyme, indicating that this compound is likely to be a viable substrate.
Experimental Protocols
Protocol for Determining Alcohol Dehydrogenase Activity
This protocol describes a standard spectrophotometric assay to determine the activity of ADH using this compound as the substrate. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[2]
Materials:
-
Alcohol Dehydrogenase (e.g., from horse liver or a recombinant source)
-
This compound
-
NAD⁺ (Nicotinamide adenine dinucleotide, oxidized form)
-
Glycine-NaOH buffer (0.1 M, pH 9.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM in ethanol).
-
Prepare a stock solution of NAD⁺ (e.g., 20 mM in deionized water).
-
Prepare the reaction mixture in a cuvette by adding the following in order:
-
800 µL of 0.1 M Glycine-NaOH buffer (pH 9.0)
-
100 µL of 20 mM NAD⁺ solution
-
50 µL of 100 mM this compound solution
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding 50 µL of a freshly prepared ADH solution (e.g., 1 mg/mL in buffer).
-
Monitor the increase in absorbance at 340 nm for 3-5 minutes, recording the linear rate of change.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).
One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Preparative Scale Oxidation of this compound with Cofactor Regeneration
This protocol describes the oxidation of this compound on a preparative scale using an ADH with a coupled enzymatic system for NAD⁺ regeneration. A common and efficient method for NADH oxidation is the use of lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749).
Materials:
-
Alcohol Dehydrogenase (with activity towards this compound)
-
Lactate Dehydrogenase (LDH)
-
This compound
-
NAD⁺
-
Sodium pyruvate
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical equipment for product analysis (e.g., GC-MS or HPLC)
Procedure:
-
In a reaction vessel, dissolve this compound (e.g., 10 mmol, 1.26 g) in 100 mL of 0.1 M Tris-HCl buffer (pH 8.0).
-
Add NAD⁺ to a final concentration of 1 mM.
-
Add sodium pyruvate to a final concentration of 15 mM.
-
Add the selected Alcohol Dehydrogenase (e.g., 10 mg) and Lactate Dehydrogenase (e.g., 200 units).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction has reached completion (or the desired conversion), stop the reaction by adding a quenching agent or by proceeding directly to extraction.
-
Extract the product, 4-fluorobenzaldehyde, with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Visualizations
Signaling Pathway of the Biocatalytic Oxidation
Caption: ADH catalyzed oxidation of this compound.
Experimental Workflow for Preparative Scale Oxidation
Caption: Workflow for preparative biocatalytic oxidation.
Cofactor Regeneration Cycle
Caption: NAD⁺ regeneration coupled with LDH and pyruvate.
References
Application Notes and Protocols for Polymer-Supported Synthesis Using 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-fluorobenzyl alcohol as a linker in polymer-supported synthesis. This approach is particularly valuable for the solid-phase synthesis of small molecules and peptides, facilitating simplified purification and the potential for high-throughput parallel synthesis.
Introduction
Polymer-supported synthesis is a powerful technique that simplifies the purification of intermediates and final products by anchoring the substrate to an insoluble polymer resin. The choice of linker, which connects the molecule of interest to the solid support, is crucial as it dictates the conditions for both attachment and cleavage. The this compound linker provides a stable benzyl (B1604629) ether or ester linkage that is amenable to a variety of synthetic transformations and can be cleaved under acidic conditions. The fluorine substituent can also be useful for 19F NMR-based reaction monitoring.
Principle of this compound Linker in Solid-Phase Synthesis
The core principle involves the covalent attachment of a substrate, typically a carboxylic acid, to a this compound-functionalized resin via an ester linkage. This immobilized substrate can then undergo a series of chemical reactions. The desired product is subsequently liberated from the solid support by cleaving the benzyl ester bond, commonly achieved with strong acids like trifluoroacetic acid (TFA). The insoluble resin and any resin-bound byproducts are then easily removed by filtration, yielding the crude product in solution.
Quantitative Data Summary
The following tables provide representative quantitative data for solid-phase synthesis utilizing benzyl-type linkers, such as those derived from this compound on Merrifield resin. It is important to note that specific yields and loading capacities can vary depending on the substrate, resin, and reaction conditions.
Table 1: Typical Resin Loading Capacities
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) |
| Merrifield Resin | Benzyl Ester | 0.5 - 1.5 |
| Wang Resin | p-Alkoxybenzyl Ester | 0.4 - 1.0 |
| PAM Resin | Phenylacetamidomethyl | 0.4 - 0.8 |
Table 2: Representative Reaction Yields and Product Purity
| Synthesis Step | Reaction Type | Typical Yield (%) | Typical Purity (%) |
| Immobilization | Esterification | 85 - 95 | >95 (on-resin) |
| On-Resin Reaction | Amide Coupling | >98 | >95 (on-resin) |
| Cleavage | TFA-mediated | 70 - 90 | >85 (crude) |
Experimental Protocols
Protocol 1: Preparation of this compound-Functionalized Resin (from Merrifield Resin)
This protocol describes the functionalization of chloromethylated polystyrene (Merrifield resin) with this compound to generate a 4-fluorobenzyl ether-linked resin, which can then be used for substrate immobilization.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Swell the Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in the synthesis vessel.
-
In a separate flask, dissolve this compound (3.0 eq. relative to resin loading) in anhydrous DMF (5 mL).
-
Carefully add sodium hydride (3.2 eq.) to the this compound solution at 0 °C and stir for 30 minutes.
-
Drain the DMF from the swollen resin and add the prepared sodium 4-fluorobenzyl alkoxide solution.
-
Securely cap the vessel and agitate the mixture at 50 °C for 24 hours.
-
Allow the resin to cool to room temperature, then drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, v/v) (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum to a constant weight.
Protocol 2: Immobilization of a Carboxylic Acid onto this compound Resin
This protocol details the esterification of a carboxylic acid to the prepared this compound-functionalized resin.
Materials:
-
This compound-functionalized resin
-
Carboxylic acid (e.g., an N-protected amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the this compound resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.
-
In a separate flask, dissolve the carboxylic acid (3.0 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM.
-
Drain the DCM from the swollen resin and add the carboxylic acid/DMAP solution.
-
Add DIC (3.0 eq.) to the resin slurry.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum. The loading can be determined by cleaving a small amount of resin and quantifying the released product.
Protocol 3: Cleavage of the Product from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support using trifluoroacetic acid.
Materials:
-
Product-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dry, product-loaded resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 5 mL), and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated product by centrifugation or filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 4-Fluorobenzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their potential side reactions?
A1: The two most common laboratory-scale synthetic routes to this compound are the reduction of 4-fluorobenzaldehyde (B137897) and the hydrolysis of a 4-fluorobenzyl halide. Each route is susceptible to specific side reactions that can impact yield and purity.
-
Reduction of 4-Fluorobenzaldehyde: This is a widely used method, typically employing a hydride reducing agent. The primary side reaction of concern is the Cannizzaro reaction, especially under basic conditions. Over-reduction to 4-fluorotoluene (B1294773) is also a possibility, though less common with milder reducing agents.
-
Hydrolysis of 4-Fluorobenzyl Halide (e.g., Chloride or Bromide): This method involves the nucleophilic substitution of the halide with a hydroxide. The main side reaction is the Williamson ether synthesis, leading to the formation of bis(4-fluorobenzyl) ether.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 4-Fluorobenzaldehyde
The reduction of 4-fluorobenzaldehyde is a common and effective method for synthesizing this compound. However, careful control of reaction conditions is crucial to minimize the formation of byproducts.
Observed Problem 1: Presence of an acidic impurity in the product mixture, leading to low yield of the desired alcohol.
Potential Cause: This is likely due to the Cannizzaro reaction , a disproportionation reaction that aldehydes without α-hydrogens, such as 4-fluorobenzaldehyde, can undergo in the presence of a strong base.[1][2] In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding alcohol (this compound) and one molecule of the carboxylic acid (4-fluorobenzoic acid).[1][2]
Troubleshooting & Optimization:
-
pH Control: Avoid strongly basic conditions. If a base is required for the reaction or workup, use a weak, non-nucleophilic base and maintain a low temperature.
-
Choice of Reducing Agent: Utilize a mild and selective reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent (e.g., methanol (B129727) or ethanol).[3][4] This method generally avoids the need for strongly basic conditions.
-
Reaction Temperature: Perform the reduction at low temperatures (e.g., 0-25 °C) to minimize the rate of the Cannizzaro reaction.
-
Purification: If 4-fluorobenzoic acid is formed, it can be removed from the product mixture by an extractive workup. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The 4-fluorobenzoic acid will be deprotonated and dissolve in the aqueous layer, while the this compound remains in the organic layer.[5]
Quantitative Data on Cannizzaro Reaction of Benzaldehyde Derivatives:
| Aldehyde | Base | Reaction Conditions | Yield of Alcohol | Yield of Carboxylic Acid | Reference |
| Benzaldehyde | Alcoholic NaOH | Grinding | Increased | Increased | [1] |
| Benzaldehyde | Aqueous NaOH | Mechanical Stirring | Lower | Lower | [1] |
| p-Chlorobenzaldehyde | 11 M KOH | Reflux in Methanol | ~40-50% | ~40-50% | [6] |
Observed Problem 2: Incomplete reaction or the formation of borate (B1201080) ester intermediates.
Potential Cause: When using sodium borohydride, the reaction proceeds through the formation of an alkoxyborate (borate ester) intermediate.[3] Incomplete hydrolysis of this intermediate during workup will result in a lower yield of the final alcohol.
Troubleshooting & Optimization:
-
Workup Procedure: An acidic workup is essential to hydrolyze the borate ester and liberate the free alcohol. Typically, after the reduction is complete, the reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction is sluggish, a slight excess of sodium borohydride can be added.
Experimental Protocol: Reduction of 4-Fluorobenzaldehyde with Sodium Borohydride
Materials:
-
4-Fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether (or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (0.3 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate ester (caution: hydrogen gas evolution). Adjust the pH to ~2-3.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Expected Yield: >90%
Route 2: Hydrolysis of 4-Fluorobenzyl Chloride
The hydrolysis of 4-fluorobenzyl chloride is an alternative route to this compound. The primary challenge in this synthesis is to prevent the formation of the ether byproduct.
Observed Problem: Presence of a high-boiling, non-polar impurity in the product.
Potential Cause: This impurity is likely bis(4-fluorobenzyl) ether , formed via a Williamson ether synthesis-type side reaction. In this reaction, the initially formed this compound acts as a nucleophile and attacks another molecule of 4-fluorobenzyl chloride. This is more prevalent in the presence of a strong base.
Troubleshooting & Optimization:
-
Reaction Conditions: The formation of the ether byproduct can be suppressed by carefully controlling the reaction conditions. Using a biphasic system with a phase-transfer catalyst can be effective.[7]
-
Solvent Choice: The addition of an organic co-solvent like toluene (B28343) can help to minimize the formation of the dibenzyl ether.[8]
-
Catalyst System: A study on the hydrolysis of benzyl (B1604629) chloride showed that a recyclable temperature-dependent phase-separation system with an ionic liquid and ferric sulfate gave a high yield of benzyl alcohol with minimal ether formation.[8]
Quantitative Data on Hydrolysis of Benzyl Chloride:
| Substrate | Catalyst/Conditions | Yield of Alcohol | Byproduct Formation | Reference |
| Benzyl Chloride | PEG1000-DAIL[BF4], Fe₂(SO₄)₃, Toluene/Water | 96% | Not specified, but noted as a disadvantage of alkaline hydrolysis | [8] |
| 4-Chlorobenzyl Chloride | Via benzoate (B1203000) ester with phase transfer catalyst | High | Dibenzyl ether formation avoided | [7] |
| 4-Fluorobenzyl Chloride | Sodium Carbonate, Water | 92% (as this compound) | Not explicitly quantified | [9] |
Experimental Protocol: Hydrolysis of 4-Fluorobenzyl Chloride
Materials:
-
4-Fluorobenzyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzyl chloride (1.0 eq), sodium carbonate (1.2 eq), water (10 volumes), and toluene (5 volumes).
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by vacuum distillation or column chromatography as needed.
Expected Yield: ~92%[9]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis of this compound from 4-Fluorobenzaldehyde
Caption: Main reduction pathway and Cannizzaro side reaction.
Diagram 2: Troubleshooting Workflow for Route 1
Caption: Troubleshooting workflow for the reduction of 4-fluorobenzaldehyde.
Diagram 3: Synthesis of this compound from 4-Fluorobenzyl Chloride
Caption: Main hydrolysis pathway and ether formation side reaction.
References
- 1. alladvancejournal.com [alladvancejournal.com]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iau.ir [journals.iau.ir]
- 9. Page loading... [wap.guidechem.com]
Purification of 4-Fluorobenzyl alcohol from unreacted starting materials
Welcome to the Technical Support Center for the purification of 4-fluorobenzyl alcohol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on separating this compound from unreacted starting materials, primarily 4-fluorobenzaldehyde (B137897). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture when synthesizing this compound from 4-fluorobenzaldehyde?
A1: The most common impurities include unreacted 4-fluorobenzaldehyde, and potentially the corresponding carboxylic acid, 4-fluorobenzoic acid, which can form via over-oxidation of the starting material or the product. Depending on the reducing agent used, byproducts from the reducing agent may also be present.
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for qualitatively assessing the purity of your sample. By spotting the crude mixture alongside a pure standard (if available), you can visualize the separation of the desired product from impurities. A single spot for your product lane indicates a relatively pure sample, while multiple spots suggest the presence of impurities.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly used laboratory-scale purification techniques for this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q4: Which purification method is generally better for separating this compound from 4-fluorobenzaldehyde?
A4: Both methods can be effective, but they offer different advantages. Column chromatography is excellent for separating compounds with different polarities and can yield very high purity, making it ideal for removing significant amounts of unreacted aldehyde. Recrystallization is a simpler and more scalable technique, particularly effective if the concentration of the aldehyde impurity is relatively low and a suitable solvent is found.
Q5: How do the polarities of this compound and 4-fluorobenzaldehyde compare?
A5: this compound is more polar than 4-fluorobenzaldehyde due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. The aldehyde group (-CHO) is polar, but less so than the alcohol. This difference in polarity is the basis for their separation by column chromatography.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound and 4-fluorobenzaldehyde (overlapping bands). | The eluent system is not optimal (either too polar or not polar enough). The column was not packed properly, leading to channeling. The column was overloaded with the crude material. | Optimize the eluent system using TLC to achieve a clear separation of spots with a target Rf of ~0.2-0.3 for the alcohol. Repack the column carefully to ensure a uniform stationary phase. Use a larger column or reduce the amount of crude material loaded. |
| The this compound is not eluting from the column. | The eluent is not polar enough to move the more polar alcohol down the column. | Gradually increase the polarity of the eluent system. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. |
| The product elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the product band. | The compound is interacting strongly with the acidic silica (B1680970) gel. The column is overloaded. | Add a small amount of a modifier like triethylamine (B128534) (~0.1%) to the eluent to neutralize the acidic sites on the silica gel. Reduce the amount of sample loaded onto the column. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oily product forms instead of crystals ("oiling out"). | The crude material is highly impure, significantly depressing the melting point. The chosen solvent is too nonpolar. | Purify the crude material by column chromatography first to remove the bulk of the impurities. Add a small amount of a more polar co-solvent to the hot mixture. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated but requires nucleation. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used for recrystallization or for washing the crystals. The product has significant solubility in the cold solvent. Crystallization was incomplete before filtration. | Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the flask is thoroughly cooled in an ice bath before filtering. |
| The purified product is still contaminated with 4-fluorobenzaldehyde. | The chosen solvent does not effectively differentiate between the alcohol and the aldehyde in terms of solubility. The crystals were not washed sufficiently. | Perform small-scale solubility tests to find a more selective solvent. Ensure the crystals are washed with a small amount of ice-cold, fresh solvent after filtration. |
Data Presentation
The following table summarizes the typical outcomes of purifying this compound from a mixture containing unreacted 4-fluorobenzaldehyde.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >99% | 70-85% | High purity achievable; good for separating components with different polarities. | More time-consuming; requires larger volumes of solvent; can be less scalable. |
| Recrystallization | >98% | 80-95% | Simple and scalable; good for removing small amounts of impurities. | Purity is highly dependent on the choice of solvent and the nature of impurities; may not be effective for removing large amounts of impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from unreacted 4-fluorobenzaldehyde using silica gel column chromatography.
1. Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of hexane and ethyl acetate.
-
An optimal eluent system will show good separation between the 4-fluorobenzaldehyde spot (less polar, higher Rf) and the this compound spot (more polar, lower Rf). Aim for an Rf value of approximately 0.2-0.3 for the this compound. A common eluent system is 20-30% ethyl acetate in hexane.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
4. Elution:
-
Add the eluent to the top of the column and begin collecting fractions. Maintain a steady flow rate.
5. Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and visualize the spots under UV light or by staining (e.g., with potassium permanganate).
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, or a mixture such as hexane/ethyl acetate) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the this compound when hot but sparingly when cold, while the 4-fluorobenzaldehyde impurity remains soluble at both temperatures. A mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or toluene) is often a good choice.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
3. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
4. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
5. Washing:
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the product's melting point (22-25 °C).
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Oxidation of 4-Fluorobenzyl Alcohol to 4-Fluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the over-oxidation of 4-Fluorobenzyl alcohol to 4-Fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound to 4-Fluorobenzoic acid?
A1: The most common and effective methods involve the use of strong oxidizing agents. These include potassium permanganate (B83412) (KMnO₄) in an alkaline or acidic solution, and Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone).[1][2] Another effective method involves ultrasonic-assisted air oxidation in the presence of diethylene glycol dimethyl ether.[3]
Q2: My reaction is not going to completion, and I have a low yield of 4-Fluorobenzoic acid. What are the possible causes?
A2: Low yields can stem from several factors:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.
-
Suboptimal Temperature: The reaction may require heating to proceed at an adequate rate. For instance, the ultrasonic-assisted method is conducted at 70°C.[3]
-
Poor Reagent Quality: The purity of the starting material and the activity of the oxidizing agent are crucial.
-
Inadequate Reaction Time: Some oxidation reactions may require several hours to reach completion.
Q3: I am observing the formation of byproducts. What are the likely side reactions?
A3: The primary intermediate in this reaction is 4-Fluorobenzaldehyde. If the reaction conditions are not strong enough or the reaction time is too short, this aldehyde may be present as a significant impurity. Under certain conditions, especially with substituted benzyl (B1604629) alcohols, side reactions such as polymerization or self-condensation can occur.
Q4: How can I purify the final 4-Fluorobenzoic acid product?
A4: Recrystallization is a common and effective method for purifying crude 4-Fluorobenzoic acid. A typical procedure involves dissolving the crude product in a hot solution of potassium carbonate in water, treating it with activated charcoal (Norite) to remove colored impurities, filtering the hot solution, and then re-precipitating the purified acid by adding hydrochloric acid.[4]
Troubleshooting Guides
| Symptom | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Insufficient oxidant concentration or activity. | Increase the molar ratio of the oxidant to the alcohol. Ensure the oxidant is not old or degraded. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For ultrasonic-assisted oxidation, a temperature of 70°C has been shown to be effective.[3] | |
| Poor mixing in a heterogeneous reaction (e.g., with solid KMnO₄). | Ensure vigorous stirring to maximize the contact between reactants. | |
| Presence of 4-Fluorobenzaldehyde in the Final Product | Incomplete oxidation. | Increase the reaction time or the amount of oxidant. Ensure the presence of water, as it is often necessary for the hydration of the intermediate aldehyde before further oxidation.[1] |
| Formation of a Brown/Black Precipitate (with KMnO₄) | Formation of manganese dioxide (MnO₂). | This is a normal byproduct of the reaction and can be removed by filtration. |
| Low Isolated Yield After Workup | Product loss during extraction or recrystallization. | 4-Fluorobenzoic acid has some solubility in water. Ensure the aqueous layer is thoroughly extracted. When recrystallizing, use a minimal amount of hot solvent and cool the solution thoroughly to maximize crystal formation. |
| Discolored Final Product (Yellowish/Brownish) | Presence of organic impurities or tar-like byproducts. | During recrystallization, add activated charcoal to the hot solution to adsorb colored impurities before filtering.[4] |
Data Presentation
Table 1: Comparison of Oxidation Methods for this compound
| Method | Oxidant/Catalyst | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ultrasonic-Assisted Air Oxidation | Air / Diethylene glycol dimethyl ether | None (neat) | 70 | 30 minutes | 97 | [3] |
| Jones Oxidation | CrO₃ / H₂SO₄ | Acetone | 25-30 | ~2.5 hours (addition + stir) | Typically High | [5][6] |
| Permanganate Oxidation | KMnO₄ | Aqueous solution | Varies (often heated) | Varies | Varies | [7] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Air Oxidation of this compound[3]
This method provides a high yield of 4-Fluorobenzoic acid under relatively mild and green conditions.
Materials:
-
This compound (0.63 g)
-
Diethylene glycol dimethyl ether (2 g)
-
10 mL round-bottom flask
-
Ultrasonic reaction device (40 KHz / 30W)
Procedure:
-
Add 0.63 g of this compound and 2 g of diethylene glycol dimethyl ether to a 10 mL round-bottom flask.
-
Place the flask in the ultrasonic reaction device and subject the mixed solution to ultrasonic radiation at 40 KHz / 30W and 70°C for 30 minutes in an open reaction setup.
-
After the reaction is complete, remove the diethylene glycol dimethyl ether under reduced pressure.
-
Recrystallize the residue to obtain 4-Fluorobenzoic acid. The reported yield is 0.67 g (97%).
Protocol 2: Jones Oxidation of a Primary Benzyl Alcohol (General Procedure)[5]
This is a general protocol for the oxidation of a primary benzyl alcohol to the corresponding carboxylic acid. Specific quantities may need to be optimized for this compound.
Preparation of Jones Reagent:
-
In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully and slowly, with stirring, add this mixture to 50 mL of water.
-
Allow the solution to cool to room temperature.
Oxidation Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the benzyl alcohol (e.g., 50 mmol) in 100 mL of acetone.
-
Cool the flask in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 30°C. A color change from orange-red to green should be observed.
-
Continue adding the reagent until the orange-red color persists.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
For workup, add 100 mL of water to the reaction mixture and separate the two layers.
-
Extract the aqueous layer with two 50 mL portions of ether.
-
Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the crude product by recrystallization.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting logic for low yield in the oxidation of this compound.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the etherification of 4-Fluorobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the etherification of 4-fluorobenzyl alcohol. It is intended for researchers, scientists, and drug development professionals to optimize their reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis of this compound is giving a low yield. What are the potential causes and solutions?
Low yields in the Williamson ether synthesis are common and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Incomplete Deprotonation: The alkoxide of this compound must be fully formed for the reaction to proceed efficiently.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for deprotonating alcohols.[2]
-
Use anhydrous solvents. Any water present will consume the base and inhibit alkoxide formation.[3]
-
Allow sufficient time for the deprotonation to complete before adding the alkylating agent.
-
-
-
Poor Nucleophilic Substitution (SN2): The SN2 reaction between the alkoxide and the alkyl halide is the core of the synthesis.
-
Troubleshooting:
-
Alkyl Halide Choice: Primary alkyl halides are ideal for SN2 reactions. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly result in elimination.[2]
-
Leaving Group: A good leaving group is crucial. The reactivity order is I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[2]
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity.[1]
-
-
-
Side Reactions: Competing reactions can significantly reduce the yield of the desired ether.
-
Troubleshooting:
-
Elimination (E2): This is a major side reaction, especially with sterically hindered alkyl halides or a bulky base. Use a less hindered base if possible and a primary alkyl halide.[3]
-
Oxidation: this compound can be oxidized to 4-fluorobenzaldehyde.[4] To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Q2: I am observing the formation of significant byproducts in my iron-catalyzed etherification. How can I improve the selectivity?
Iron catalysts are a greener alternative for etherification but can sometimes lead to byproducts if conditions are not optimized.[5][6]
-
Symmetrical vs. Unsymmetrical Ethers:
-
Troubleshooting: For the synthesis of symmetrical ethers (e.g., bis(4-fluorobenzyl) ether), FeCl₃·6H₂O can be an effective catalyst.[5][6] For unsymmetrical ethers, a combination of FeCl₂·4H₂O and a suitable ligand (e.g., a pyridine (B92270) bis-thiazoline ligand) can improve selectivity and yield.[5][6]
-
-
Reaction Temperature:
-
Troubleshooting: Temperature control is critical. For some substrates, lower temperatures (e.g., 70 °C) can significantly improve selectivity and reduce the formation of unidentified byproducts.[6]
-
-
Solvent Choice:
-
Troubleshooting: The choice of solvent can influence the reaction outcome. Propylene (B89431) carbonate has been reported as a green and recyclable solvent for these reactions.[5][6]
-
Q3: Can I perform the etherification of this compound under neutral or acidic conditions?
Yes, alternatives to the base-mediated Williamson ether synthesis exist.
-
Acidic Conditions: While strong acids can lead to polymerization of benzyl (B1604629) alcohols, certain methods allow for etherification under acidic catalysis.[4] However, these methods are substrate-dependent and may not be suitable for all applications.
-
Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for the benzylation of alcohols under neutral conditions, which can be advantageous for sensitive substrates.[7]
Data Summary Tables
Table 1: Iron-Catalyzed Homo-etherification of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O (5 mol %) | Propylene Carbonate | 100 | 24-28 | 85 | [5][6] |
Table 2: General Conditions for Williamson Ether Synthesis
| Base | Solvent | Alkylating Agent | Temperature | Notes | Reference |
| NaH | Anhydrous THF or DMF | Primary Alkyl Halide/Tosylate | Room Temp to Reflux | Requires inert atmosphere. | [2][3] |
| KH | Anhydrous THF or DMF | Primary Alkyl Halide/Tosylate | Room Temp to Reflux | Requires inert atmosphere. | [2] |
Experimental Protocols
Protocol 1: Iron-Catalyzed Synthesis of Bis(4-fluorobenzyl) Ether
This protocol is adapted from the work of Badri et al.[5][6]
-
To a reaction vessel, add this compound (2 mmol) and propylene carbonate (1 mL).
-
Add FeCl₃·6H₂O (0.05 mmol, 5 mol %) to the mixture.
-
Stir the reaction mixture at 100 °C for 24-28 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain bis(4-fluorobenzyl) ether.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF or DMF.
-
Add this compound (1 equivalent).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise. Caution: NaH is highly reactive with water and flammable.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Slowly add the primary alkyl halide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as needed. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench carefully by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Diagrams
Caption: General experimental workflow for the etherification of this compound.
Caption: Logical troubleshooting guide for low yields in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Fluorobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of impurities from commercial 4-Fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain impurities arising from its synthesis and degradation. The most common impurities are analogs of those found in benzyl (B1604629) alcohol and can be categorized as follows:
-
Process-Related Impurities: These are substances formed during the manufacturing process.
-
4-Fluorobenzaldehyde (B137897): Resulting from the incomplete reduction of 4-fluorobenzoic acid or a related starting material, or from the oxidation of the final product.
-
4-Fluorobenzoic Acid: Can be present if the oxidation of a precursor is incomplete or if 4-fluorobenzaldehyde is further oxidized.
-
bis(4-Fluorobenzyl) Ether: A common byproduct in the synthesis of benzyl alcohols.
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these could include compounds like 4-fluorobenzyl chloride or residual reducing agents.
-
-
Degradation Products: These impurities form during storage, particularly with exposure to air and light.
-
4-Fluorobenzaldehyde and 4-Fluorobenzoic Acid: Formed via oxidation of this compound.
-
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a robust method for quantifying non-volatile impurities like 4-fluorobenzoic acid.[1][2]
A summary of typical conditions for these methods is provided in the table below.
Table 1: Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Non-polar capillary column (e.g., DB-5ms) | C18 reversed-phase column |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (e.g., at 254 nm) |
| Typical Mobile Phase | N/A (Carrier Gas: Helium or Nitrogen) | Acetonitrile/Water gradient |
| Information Provided | Separation and quantification of volatile components. | Separation and quantification of non-volatile components. |
Troubleshooting Guides
Issue 1: My reaction is yielding unexpected byproducts, and I suspect my this compound is impure.
Troubleshooting Steps:
-
Identify the Impurities: Analyze your starting material using GC-MS and HPLC to identify and quantify the impurities.
-
Choose a Purification Method: Based on the nature of the impurities, select an appropriate purification technique as outlined below.
Issue 2: How do I remove polar impurities like 4-Fluorobenzoic acid?
Recommended Method: An aqueous wash can be effective for removing acidic impurities.
Experimental Protocol: Aqueous Wash
-
Dissolve the impure this compound in a suitable organic solvent like ethyl acetate (B1210297).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the acidic impurity.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
Purification Protocols
Fractional Distillation
Fractional distillation is effective for separating impurities with significantly different boiling points from this compound (boiling point: approx. 204-206 °C at atmospheric pressure).[3] This method is particularly useful for removing more volatile impurities. For high-boiling impurities, vacuum distillation is recommended to prevent thermal degradation.
Experimental Protocol: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column.[3]
-
Distillation: Heat the impure this compound in the distillation flask.
-
Fraction Collection: Collect the fractions that distill at the boiling point of pure this compound, leaving behind less volatile impurities. For high-boiling impurities, perform the distillation under reduced pressure.
Recrystallization
Recrystallization is a suitable method if the this compound is a solid at room temperature or can be solidified, and if a solvent can be found in which the impurities have different solubility characteristics.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the impure this compound in various solvents to find one in which it is soluble when hot but insoluble when cold. A mixture of hexane (B92381) and ethyl acetate is a good starting point.[4]
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography
Column chromatography is a highly effective method for removing impurities with different polarities.[5][6]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a common choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
The following table presents hypothetical data on the effectiveness of different purification methods for a commercial batch of this compound.
Table 2: Purity Enhancement by Different Purification Methods
| Impurity | Initial Purity (%) | Purity after Aqueous Wash (%) | Purity after Fractional Distillation (%) | Purity after Recrystallization (%) | Purity after Column Chromatography (%) |
| This compound | 97.0 | 98.0 | 99.2 | 99.5 | >99.8 |
| 4-Fluorobenzaldehyde | 1.5 | 1.5 | 0.5 | 0.3 | <0.1 |
| 4-Fluorobenzoic Acid | 1.0 | <0.1 | 0.2 | 0.1 | <0.05 |
| bis(4-Fluorobenzyl) Ether | 0.5 | 0.5 | 0.1 | 0.1 | <0.05 |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arlok.com [arlok.com]
- 3. Purification [chem.rochester.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
Preventing polymerization of 4-Fluorobenzyl alcohol under acidic conditions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of 4-Fluorobenzyl alcohol, with a specific focus on preventing its polymerization under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction with this compound under acidic conditions is yielding a significant amount of an insoluble, sticky byproduct. What is happening and how can I prevent it?
A1: You are likely observing the acid-catalyzed polymerization of this compound. Under acidic conditions, the hydroxyl group of the alcohol can be protonated and eliminated as a water molecule, generating a 4-fluorobenzyl carbocation. This carbocation is a reactive electrophile that can then attack the electron-rich aromatic ring of another this compound molecule in a Friedel-Crafts alkylation type reaction. This process can repeat, leading to the formation of poly(4-fluorobenzyl) chains, which is the insoluble byproduct you are observing.
There are several strategies to prevent this unwanted polymerization:
-
Strategy 1: Use of a Large Excess of the Aromatic Substrate. By significantly increasing the concentration of the intended aromatic nucleophile, you can statistically favor the reaction of the 4-fluorobenzyl carbocation with your substrate over self-condensation.
-
Strategy 2: Protection of the Alcohol Functionality. By temporarily converting the hydroxyl group into a less reactive functional group (a protecting group), you can prevent the initial formation of the carbocation. Silyl ethers are a common and effective choice for this purpose.
-
Strategy 3: Friedel-Crafts Acylation Followed by Reduction. Instead of using this compound directly as an alkylating agent, you can perform a Friedel-Crafts acylation on your aromatic substrate with a suitable acyl halide (e.g., 4-fluorobenzoyl chloride), followed by reduction of the resulting ketone to the desired alkyl group. The acyl group deactivates the aromatic ring, thus preventing further substitution.[1]
-
Strategy 4: Judicious Choice of Catalyst and Reaction Conditions. Strong Lewis acids like aluminum chloride (AlCl₃) are known to promote polymerization.[2] Utilizing milder catalysts or alternative activation methods can be beneficial. For instance, scandium triflate (Sc(OTf)₃) has been shown to be a water-tolerant and effective catalyst for Friedel-Crafts benzylation of arenes with benzyl (B1604629) alcohols, often providing high yields of the desired diarylalkanes.[3]
Q2: I want to try protecting the hydroxyl group of this compound. What is a reliable method and how do I remove the protecting group later?
A2: Protection as a tert-butyldimethylsilyl (TBDMS) ether is a robust and widely used method. The TBDMS group is stable under many reaction conditions but can be selectively removed.
Experimental Protocol: Protection of this compound with TBDMSCl [4][5]
This protocol provides a general method for the silylation of a primary alcohol.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add imidazole (2.5 equivalents) to the solution and stir until it is fully dissolved.
-
Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure TBDMS-protected this compound.
Experimental Protocol: Deprotection of TBDMS-protected this compound [5][6]
The TBDMS group is typically removed using a fluoride (B91410) source, due to the high strength of the Si-F bond.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected this compound in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected this compound.
Q3: Can you provide more details on the Friedel-Crafts acylation and reduction strategy to avoid polymerization?
A3: This two-step approach is an excellent way to synthesize 4-fluorobenzyl-substituted aromatics while avoiding the pitfalls of direct alkylation.
Step 1: Friedel-Crafts Acylation [7]
In this step, an acyl group is introduced into the aromatic ring. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. Furthermore, the resulting ketone is less reactive than the starting material, preventing over-acylation.
General Protocol:
-
The aromatic substrate is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or the aromatic substrate itself if liquid and in excess).
-
The Lewis acid catalyst (e.g., AlCl₃) is added under an inert atmosphere, typically at a low temperature (e.g., 0 °C).
-
4-Fluorobenzoyl chloride is added dropwise to the stirred mixture.
-
The reaction is allowed to proceed to completion, often with warming to room temperature.
-
The reaction is quenched by carefully pouring the mixture into ice-cold water, often containing a small amount of acid to dissolve the aluminum salts.
-
The product is then extracted with an organic solvent, washed, dried, and purified.
Step 2: Reduction of the Aryl Ketone [8]
The ketone produced in the acylation step can then be reduced to the desired methylene (B1212753) group. Two common methods for this reduction are:
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid. It is suitable for substrates that are stable in strong acidic conditions.
-
Wolff-Kishner Reduction: This method involves the use of hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures. It is ideal for substrates that are sensitive to acidic conditions.
By employing this two-step sequence, the formation of polymeric byproducts associated with the direct use of this compound under acidic conditions can be effectively circumvented.
Data Summary
The following table summarizes the different strategies to prevent the polymerization of this compound under acidic conditions.
| Strategy | Key Principle | Advantages | Disadvantages |
| Excess Aromatic Substrate | Increases the probability of the desired intermolecular reaction over self-polymerization. | Simple to implement; avoids additional reaction steps. | Requires a large amount of the aromatic substrate, which may be costly or difficult to remove. |
| Alcohol Protection (e.g., TBDMS ether) | Prevents the formation of the initial carbocation by masking the hydroxyl group. | High-yielding and reliable; protecting group is stable under a wide range of conditions. | Adds two steps to the synthesis (protection and deprotection). |
| Friedel-Crafts Acylation/Reduction | The deactivating acyl group prevents poly-substitution, and the intermediate is not prone to rearrangement. | Robust and generally high-yielding; avoids both polymerization and carbocation rearrangements. | Involves a two-step process (acylation and reduction). |
| Milder Catalysts (e.g., Sc(OTf)₃) | Reduces the reactivity of the system, thereby minimizing side reactions like polymerization. | Can be more environmentally friendly and easier to handle than traditional Lewis acids. | May require optimization of reaction conditions; catalyst may be more expensive. |
Visual Guides
Troubleshooting Workflow for Polymerization of this compound
References
- 1. mt.com [mt.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. youtube.com [youtube.com]
Troubleshooting low yields in 4-Fluorobenzyl alcohol substitution reactions
This guide provides troubleshooting strategies and answers to frequently asked questions regarding low yields in substitution reactions involving 4-Fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound has a very low yield. What are the primary reasons for this?
Low yields in these reactions typically stem from the poor leaving group ability of the hydroxyl (-OH) group.[1][2] The hydroxide (B78521) anion (OH⁻) is a strong base, making it energetically unfavorable for it to depart. To achieve a successful substitution, the -OH group must first be converted into a better leaving group. Common strategies include protonation under strong acidic conditions or conversion to a sulfonate ester (like a tosylate or mesylate).[1][2]
Q2: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the most common side products?
The most prevalent side reactions with this compound include:
-
Ether Formation (Self-Condensation): Two molecules of the alcohol can react with each other, especially under acidic conditions or at elevated temperatures, to form bis(4-fluorobenzyl) ether.[3][4][5]
-
Oxidation: The benzyl (B1604629) alcohol group is susceptible to oxidation, which can form 4-fluorobenzaldehyde (B137897) or, with further oxidation, 4-fluorobenzoic acid.[6][7] This is more likely if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Elimination: While less common for primary benzylic alcohols, elimination reactions can occur under certain conditions, particularly at higher temperatures.
-
Polymerization: Under strongly acidic conditions, benzyl alcohols can be prone to polymerization, resulting in insoluble polymeric materials.[6]
Q3: How does my choice of nucleophile impact the reaction?
The strength and steric bulk of the nucleophile are critical.
-
Strong vs. Weak Nucleophiles: Strong nucleophiles (e.g., alkoxides, azide) favor the Sₙ2 pathway, which is generally preferred for primary substrates like this compound.[8][9] Weak nucleophiles (e.g., water, neutral alcohols) will react very slowly, if at all, unless an Sₙ1 pathway is promoted, which requires forming a relatively stable benzylic carbocation.[8][10]
-
Steric Hindrance: Bulky nucleophiles can slow down Sₙ2 reactions by sterically hindering the backside attack on the electrophilic carbon.[11][12]
Q4: Can the reaction mechanism (Sₙ1 vs. Sₙ2) explain my low yield?
Yes, the reaction mechanism is crucial.
-
Sₙ2 Pathway: This is a one-step mechanism that requires a strong nucleophile and a good leaving group.[13] For this compound (a primary alcohol), this is often the most efficient pathway. Low yields here could be due to a poor leaving group, a weak nucleophile, or steric hindrance.[13][14]
-
Sₙ1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate.[13] While the 4-fluorobenzyl cation is resonance-stabilized, relying on this pathway can lead to side reactions, including rearrangements (though less likely for this specific substrate) and reactions with the solvent (solvolysis).[10][15]
Q5: What is the best way to activate the hydroxyl group on this compound?
Activating the -OH group is essential for good yields. The two primary approaches are:
-
Protonation with Strong Acid: Using strong hydrohalic acids (HBr, HI) protonates the -OH group to form -OH₂⁺, which is an excellent leaving group (water).[1][2][15] This method is direct but the highly acidic conditions can promote side reactions.
-
Conversion to a Sulfonate Ester: Reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (like pyridine) converts the -OH into a sulfonate ester (-OTs, -OMs).[1] These are excellent leaving groups that allow the substitution to proceed under milder, non-acidic conditions, often leading to cleaner reactions and higher yields.
Troubleshooting Guide
If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for low reaction yields.
Data Summary: Factors Influencing Yield
The success of the substitution reaction is a balance of several factors. The table below summarizes key variables and their likely impact.
| Factor | Condition A (Leads to Lower Yield) | Condition B (Leads to Higher Yield) | Rationale & Comments |
| Leaving Group | Unactivated Hydroxyl (-OH) | Tosylate (-OTs), Mesylate (-OMs), Halide (-Br, -I) | The -OH group is a poor leaving group. Converting it to a sulfonate ester or halide makes it a weak conjugate base and thus an excellent leaving group, facilitating either Sₙ1 or Sₙ2 pathways.[1][2] |
| Nucleophile | Weak & Neutral (H₂O, ROH) | Strong & Charged (RO⁻, N₃⁻, CN⁻) | Strong nucleophiles are required for the efficient Sₙ2 displacement common with primary alcohols. Weak nucleophiles result in very slow or non-existent reactions.[9][16] |
| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., DMF, DMSO, Acetone) | For Sₙ2 reactions, polar aprotic solvents are preferred. They solvate the cation but leave the nucleophile "naked" and more reactive. Protic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.[9][11][12] |
| Temperature | Too High | Optimal (Often 25-80 °C) | Excessively high temperatures can promote side reactions like elimination and self-condensation (ether formation). The optimal temperature provides enough energy to overcome the activation barrier without degrading materials. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | The benzyl alcohol moiety can be sensitive to oxidation, especially at elevated temperatures or in the presence of certain reagents. An inert atmosphere prevents the formation of aldehyde or carboxylic acid byproducts.[6] |
Key Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol converts the poor -OH leaving group into an excellent tosylate (-OTs) leaving group.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Dissolve the alcohol in anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM) at 0 °C (ice bath).
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, ~1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding cold water. If using DCM, separate the organic layer. If using pyridine, extract the product into a solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluorobenzyl tosylate, which can often be used in the next step without further purification.
Protocol 2: Sₙ2 Substitution on 4-Fluorobenzyl Tosylate (Williamson Ether Synthesis Example)
This protocol uses the activated tosylate to form an ether with an alkoxide nucleophile.
-
Nucleophile Preparation: In a separate flask under a nitrogen atmosphere, prepare the alkoxide by adding a suitable alcohol (e.g., ethanol) to a strong base like sodium hydride (NaH, 1.1 eq) in an anhydrous solvent like THF at 0 °C.
-
Reagent Addition: Once the hydrogen evolution ceases, slowly add a solution of 4-fluorobenzyl tosylate (from Protocol 1, 1.0 eq) in anhydrous THF to the alkoxide solution.
-
Reaction: Allow the reaction to stir at room temperature or warm gently (e.g., to 50 °C) to drive the reaction to completion. Monitor by TLC.
-
Workup: After the reaction is complete, cool to room temperature and cautiously quench with water.
-
Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.
Reaction Pathways: Desired Substitution vs. Side Reaction
The following diagram illustrates the desired nucleophilic substitution pathway versus the common side reaction of ether formation.
Caption: Desired Sₙ2 reaction vs. undesired ether formation.
References
- 1. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. aliphatic nucleophilic substitution [employees.csbsju.edu]
Stability of 4-Fluorobenzyl alcohol in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluorobenzyl alcohol in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to keep it away from heat, sparks, open flames, and other sources of ignition.[1][2] For long-term storage, refrigeration (0-10°C) is advisable.[3]
Q2: Is this compound stable in aqueous solutions?
A2: this compound is slightly soluble in water.[4][5] While it is generally stable in neutral aqueous solutions, its stability can be affected by pH. Acidic or basic conditions can potentially lead to degradation. It is crucial to buffer aqueous solutions and monitor the stability over time, especially if the solution is to be stored for an extended period.
Q3: What solvents are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4] Contact with these substances can lead to vigorous reactions and degradation of the alcohol.
Q4: What are the potential degradation products of this compound?
A4: Under forced degradation conditions (e.g., strong acid, base, oxidation, or heat), this compound can degrade. Potential degradation pathways could involve oxidation of the alcohol group to form 4-Fluorobenzaldehyde and subsequently 4-Fluorobenzoic acid. Thermal decomposition can lead to the release of hazardous compounds such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[2]
Q5: How can I monitor the stability of this compound in my solvent system?
A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound and detecting any degradation products.[6] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for identification and quantification.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | - Check the pH of your solution. - Ensure your solvent is free from contaminants (e.g., oxidizing agents, acids). - Prepare fresh solutions before use. - Store solutions at a low temperature and protected from light. |
| Loss of compound over time | Instability in the chosen solvent system or improper storage. | - Perform a time-course stability study in your solvent system. - Consider using a more inert solvent. - Ensure storage containers are tightly sealed and stored under recommended conditions.[1] |
| Inconsistent experimental results | Variability in the purity or stability of this compound stock solutions. | - Use a fresh bottle of this compound or re-purify the existing stock. - Always prepare fresh stock solutions for critical experiments. - Validate the concentration of the stock solution before use. |
| Color change in the solution | Formation of degradation products. | - Immediately analyze the solution using a suitable analytical method (e.g., HPLC, GC-MS) to identify the impurities. - Discard the solution and prepare a fresh one using high-purity solvent and compound. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 459-56-3 | |
| Molecular Formula | C₇H₇FO | |
| Molecular Weight | 126.13 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | [3][7] |
| Melting Point | 23 °C | [7] |
| Boiling Point | 204-206 °C | [7] |
| Density | 1.156 g/mL at 25 °C | |
| Flash Point | 90 °C (194 °F) - closed cup | |
| Solubility | Slightly soluble in water | [4][5] |
Hypothetical Stability of this compound in Common Solvents
The following table provides a qualitative summary of the expected stability of this compound in various solvent systems based on its chemical properties. This information should be used as a guideline, and experimental verification is highly recommended.
| Solvent System | Expected Stability | Notes |
| Acetonitrile (B52724) | Good | Generally a good solvent for storage and analysis. |
| Methanol / Ethanol | Good | Suitable for many applications, but check for potential esterification if acidic impurities are present. |
| Dimethyl Sulfoxide (DMSO) | Moderate | Can promote oxidation over time, especially if not stored properly (anhydrous and under inert gas). |
| Water (neutral pH) | Moderate | Limited solubility. Stability is pH-dependent. Use buffered solutions for better control. |
| Aqueous Acid (e.g., 0.1 M HCl) | Poor | Prone to degradation. Avoid for storage. |
| Aqueous Base (e.g., 0.1 M NaOH) | Poor | Prone to degradation. Avoid for storage. |
| Dichloromethane (DCM) | Good | Ensure the solvent is free of acidic impurities. |
| Tetrahydrofuran (THF) | Good | Check for and remove peroxides before use, as they can cause oxidation. |
Experimental Protocols
Protocol for a General Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent system using HPLC.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvent of interest
-
HPLC-grade acetonitrile and water for mobile phase
-
Buffer salts (if preparing aqueous solutions)
-
Class A volumetric flasks and pipettes
-
HPLC vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent system at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Design:
-
Dispense aliquots of the working solution into several HPLC vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Designate a time point zero (T₀) and subsequent time points for analysis (e.g., 1h, 4h, 8h, 24h, 48h, 1 week).
4. HPLC Analysis:
-
At each time point, take one vial from each storage condition and analyze it by HPLC.
-
A typical HPLC method for this compound might use a C18 column with a gradient elution of acetonitrile and water. Detection is typically done with a UV detector at a wavelength where the compound has maximum absorbance (around 260-270 nm).
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T₀.
-
Monitor the appearance of any new peaks in the chromatogram, which would indicate degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: A logical troubleshooting guide for experiments with this compound.
Caption: A potential oxidative degradation pathway for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 459-56-3 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound [chembk.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Page loading... [guidechem.com]
Identifying byproducts in the oxidation of 4-Fluorobenzyl alcohol by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 4-Fluorobenzyl alcohol and the identification of its byproducts using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected primary product and major byproduct in the oxidation of this compound?
The primary product of the selective oxidation of this compound is 4-Fluorobenzaldehyde. The most common byproduct, resulting from over-oxidation, is 4-Fluorobenzoic acid.
Q2: What type of HPLC column is suitable for separating this compound and its oxidation byproducts?
A reversed-phase C18 column is a common and effective choice for the separation of this compound, 4-Fluorobenzaldehyde, and 4-Fluorobenzoic acid.[1][2]
Q3: What is a typical mobile phase for the HPLC analysis of this reaction mixture?
A typical mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of an acidifier like glacial acetic acid or formic acid.[1][2] The acid helps to ensure sharp peak shapes for the carboxylic acid byproduct by suppressing its ionization.
Q4: At what wavelength should I set the UV detector for the analysis?
A wavelength of 254 nm is commonly used for the detection of these aromatic compounds, as it provides good sensitivity for this compound, 4-Fluorobenzaldehyde, and 4-Fluorobenzoic acid.[1][2]
Q5: How can I confirm the identity of the peaks in my chromatogram?
The most reliable method for peak identification is to inject pure standards of this compound, 4-Fluorobenzaldehyde, and 4-Fluorobenzoic acid under the same HPLC conditions and compare their retention times to the peaks in your reaction mixture chromatogram.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of the this compound oxidation reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing (especially for 4-Fluorobenzoic acid) | - Secondary interactions with the stationary phase: The acidic nature of 4-Fluorobenzoic acid can lead to interactions with the silica (B1680970) backbone of the C18 column. - Inappropriate mobile phase pH: If the pH is not low enough, the carboxylic acid can be partially ionized, leading to tailing. | - Acidify the mobile phase: Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid. - Use a highly deactivated column: Employ a column with end-capping to minimize interactions with residual silanols. |
| Shifting Retention Times | - Inconsistent mobile phase composition: Improper mixing of the mobile phase components can lead to fluctuating retention times. - Column temperature variations: Changes in the column temperature will affect the retention times of the analytes. - Column degradation: Over time, the stationary phase can degrade, leading to changes in retention behavior. | - Ensure proper mobile phase mixing: Premix the mobile phase components or ensure the online mixer is functioning correctly. - Use a column oven: Maintain a constant column temperature to ensure reproducible retention times. - Replace the column: If the column has been used extensively or under harsh conditions, it may need to be replaced. |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition: The ratio of organic solvent to water may not be ideal for separating the compounds. - High flow rate: A flow rate that is too high can lead to band broadening and decreased resolution. | - Optimize the mobile phase: Adjust the ratio of acetonitrile to water to improve separation. A lower percentage of acetonitrile will generally increase retention and may improve resolution. - Reduce the flow rate: Lowering the flow rate can improve peak separation, although it will increase the analysis time. |
| Ghost Peaks | - Contamination in the mobile phase or system: Impurities in the solvents or carryover from previous injections can appear as extra peaks. - Sample degradation: The sample may be degrading in the autosampler. | - Use high-purity solvents: Ensure that the acetonitrile and water used for the mobile phase are HPLC grade. - Flush the system: Flush the injector and the column to remove any contaminants. - Prepare fresh samples: Analyze the samples shortly after preparation. |
| High Backpressure | - Column blockage: Particulate matter from the sample or mobile phase can block the column frit. - Precipitation in the system: Buffer salts can precipitate if the mobile phase composition is changed abruptly. | - Filter samples and mobile phase: Use a 0.45 µm or 0.22 µm filter to remove particulates. - Use a guard column: A guard column can protect the analytical column from contamination. - Flush the system with an appropriate solvent: If precipitation is suspected, flush the system with a solvent that can dissolve the precipitate. |
Data Presentation
The following table provides illustrative retention times for benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid based on a published HPLC method.[1][3] While the fluorine atom in the target compounds will alter the retention times, the elution order is expected to be similar under reversed-phase conditions.
| Compound | Structure | Expected Elution Order | Illustrative Retention Time (min) |
| 4-Fluorobenzoic Acid | FC₆H₄COOH | 1 | ~3.5 |
| 4-Fluorobenzaldehyde | FC₆H₄CHO | 2 | ~4.8 |
| This compound | FC₆H₄CH₂OH | 3 | ~8.4 |
Note: The illustrative retention times are based on data for the non-fluorinated parent compounds and will vary depending on the specific HPLC system, column, and exact mobile phase composition used.
Experimental Protocols
Protocol 1: Selective Oxidation of this compound
This protocol describes a general method for the selective oxidation of this compound to 4-Fluorobenzaldehyde using a mild oxidizing agent.
Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC) or other mild oxidizing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Silica gel
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution while stirring. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a non-polar solvent like hexane (B92381) and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional solvent.
-
Combine the organic filtrates and concentrate the solution using a rotary evaporator to obtain the crude 4-Fluorobenzaldehyde.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: HPLC Analysis of the Reaction Mixture
This protocol outlines a general reversed-phase HPLC method for the analysis of the oxidation reaction mixture.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial acetic acid or formic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 40:60 v/v).
-
Add a small amount of acid to the aqueous portion (e.g., 0.1% v/v glacial acetic acid).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, 4-Fluorobenzaldehyde, and 4-Fluorobenzoic acid in the mobile phase.
-
From the stock solutions, prepare a mixed standard solution containing all three components at a known concentration.
-
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dissolve it in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Inject the mixed standard solution to determine the retention times of each component.
-
Inject the prepared sample solution to analyze the reaction mixture.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Quantify the amounts of starting material, product, and byproduct by comparing the peak areas to those of the standards.
-
Mandatory Visualizations
Caption: Experimental workflow from oxidation to HPLC analysis.
Caption: Relationship between reaction components.
References
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of 4-Fluorobenzyl Alcohol and 4-Chlorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Fluorobenzyl alcohol and 4-Chlorobenzyl alcohol in bimolecular nucleophilic substitution (SN2) reactions. As alcohols are poor substrates for direct SN2 reactions due to the hydroxyl group being a weak leaving group, this comparison focuses on the reactivity of their more active derivatives, such as the corresponding benzyl (B1604629) bromides or tosylates. The analysis is supported by principles of physical organic chemistry and includes detailed experimental protocols for the synthesis and subsequent reaction of these key intermediates.
Theoretical Background: Understanding SN2 Reactivity in Benzyl Systems
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon center from the opposite side of the leaving group, proceeding through a trigonal bipyramidal transition state.[1][2] For benzyl systems, the reactivity is influenced by the stability of this transition state, which can be modulated by substituents on the aromatic ring.
The electronic effects of para-substituents like fluorine and chlorine play a critical role. These effects can be quantified using the Hammett equation, which relates reaction rates to the substituent's electronic properties through the substituent constant (σ) and the reaction constant (ρ).
Hammett Equation: log(k/k₀) = ρσ
-
σ (Sigma): The substituent constant, which measures the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value implies that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups.
For SN2 reactions of para-substituted benzyl derivatives, the reaction constant (ρ) is typically small and negative. This indicates a slight buildup of positive charge at the benzylic carbon in the transition state, meaning electron-withdrawing groups tend to slow down the reaction by destabilizing this state.
Data Presentation: Comparative Analysis
| Parameter | 4-Fluorobenzyl Derivative | 4-Chlorobenzyl Derivative | Rationale |
| Substituent | -F | -Cl | Halogen at the para position. |
| Hammett Constant (σp) | +0.06 | +0.23 | Both are electron-withdrawing, but chlorine has a stronger effect. |
| Predicted Relative SN2 Rate | Faster | Slower | With a negative ρ value, the less electron-withdrawing fluoro-substituent results in a faster reaction rate compared to the more electron-withdrawing chloro-substituent. |
The data strongly suggests that 4-fluorobenzyl derivatives are more reactive in SN2 reactions than their 4-chlorobenzyl counterparts . The greater electron-withdrawing strength of the chlorine atom (as indicated by its larger σp value) deactivates the substrate towards SN2 attack more significantly than the fluorine atom.
Mandatory Visualizations
The following diagrams illustrate the key chemical processes and workflows discussed in this guide.
Caption: Overall reaction pathway from benzyl alcohols to SN2 products.
References
Reactivity of Substituted Benzyl Alcohols in Oxidation Reactions: A Comparative Guide
The selective oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances. The efficiency of this reaction is significantly influenced by the nature of substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of various substituted benzyl alcohols, supported by experimental data and detailed protocols from recent studies.
Influence of Substituents on Reactivity
The rate of oxidation of benzyl alcohols is heavily dependent on the electronic properties of the substituents attached to the benzene (B151609) ring. A general trend observed across numerous studies is that electron-donating groups (EDGs) enhance the reaction rate, while electron-withdrawing groups (EWGs) diminish it.[1][2] This effect is attributed to the stabilization of the transition state during the rate-determining step, which often involves the removal of a hydride ion from the benzylic carbon. EDGs increase the electron density at the reaction center, facilitating this process.
A study on the oxidation of para-substituted benzyl alcohols using acidified dichromate established the following order of reactivity: p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂ [1]
This trend underscores the principle that electron-releasing substituents accelerate the oxidation, whereas electron-withdrawing groups retard it.[1] The relationship between the substituent's electronic effect and the reaction rate is often analyzed using Hammett plots, which correlate the logarithm of the rate constant with the substituent constant (σ).[1][2]
Comparative Reactivity Data
The following table summarizes quantitative data from various studies on the oxidation of substituted benzyl alcohols, highlighting the impact of different substituents and oxidizing systems.
| Substituent (para-) | Oxidizing System | Solvent | Temperature | k₂ (rate constant) or Yield | Reference |
| -OCH₃ | Acidified Dichromate | Acetic Acid - Water | 308 K | 10.5 x 10⁻³ s⁻¹ | [1] |
| -CH₃ | Acidified Dichromate | Acetic Acid - Water | 308 K | 3.98 x 10⁻³ s⁻¹ | [1] |
| -H | Acidified Dichromate | Acetic Acid - Water | 308 K | 1.95 x 10⁻³ s⁻¹ | [1] |
| -Cl | Acidified Dichromate | Acetic Acid - Water | 308 K | 0.81 x 10⁻³ s⁻¹ | [1] |
| -NO₂ | Acidified Dichromate | Acetic Acid - Water | 308 K | 0.23 x 10⁻³ s⁻¹ | [1] |
| -NO₂ | 10% Ni/SiO₂ with 30% H₂O₂ | Acetonitrile | Reflux | 95% Conversion | [3] |
| -OCH₃ | Photocatalytic (Home-prepared TiO₂) | Water | Ambient | 41.5% Yield | [4] |
| -H | Quinolinium Chlorochromate (QCC) | DMSO | 298 K | 5.86 x 10⁻² dm³ mol⁻¹ s⁻¹ | [5] |
| -H | Pyrazinium Dichromate (PzDC) / TsOH | DMSO | 303 K | 6.61 (kH/kD isotope effect) | [6] |
| -H | Sodium N-bromobenzenesulfonamide (BAB) / H⁺ | Acetic Acid - Water | 298 K | 5.26 (kH/kD isotope effect) | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Oxidation with Acidified Dichromate[1]
This procedure details the kinetic study of benzyl alcohol oxidation using potassium dichromate in an acidic aqueous acetic acid medium.
-
Materials: Benzyl alcohol and its para-substituted derivatives, potassium dichromate, sulfuric acid, acetic acid, 2,4-dinitrophenylhydrazine.
-
Reaction Setup: The reactions are conducted under pseudo-first-order conditions with a large excess of the alcohol over the dichromate. A typical reaction mixture contains the substrate (benzyl alcohol), oxidant (potassium dichromate), and acid (H₂SO₄) in a 20% aqueous acetic acid medium. The reaction is maintained at a constant temperature (e.g., 308 K).
-
Kinetic Measurement: The progress of the reaction is monitored by periodically withdrawing aliquots of the reaction mixture, quenching the reaction, and determining the concentration of unreacted dichromate iodometrically.
-
Product Analysis: The product, the corresponding benzaldehyde (B42025), is identified and characterized as its 2,4-dinitrophenylhydrazone (DNP) derivative. The yield of the product was reported to be above 85%.[1]
Protocol 2: Oxidation with Quinolinium Chlorochromate (QCC)[5]
This protocol describes the oxidation of benzyl alcohols using QCC in a non-aqueous solvent.
-
Materials: Substituted benzyl alcohols, Quinolinium Chlorochromate (QCC), Dimethyl sulfoxide (B87167) (DMSO), 2,4-dinitrophenylhydrazine.
-
Reaction Setup: Pseudo-first-order conditions are achieved by maintaining a large excess (15-fold or more) of the alcohol over QCC. The solvent used is DMSO. Reactions are carried out at a constant temperature (e.g., 298 K).
-
Kinetic Measurement: The reaction is followed spectrophotometrically by monitoring the decrease in QCC concentration at 354 nm. The pseudo-first-order rate constant (k_obs) is calculated from the linear plots of log[QCC] against time.
-
Stoichiometry and Product Analysis: In a typical experiment, benzyl alcohol (0.05 mol) and QCC (0.01 mol) are dissolved in DMSO and kept in the dark for approximately 15 hours. The resulting benzaldehyde is derivatized with 2,4-dinitrophenylhydrazine, and the precipitated DNP is filtered, dried, and weighed. The yield of DNP was found to be 93% before recrystallization.[5]
Protocol 3: Green Oxidation with H₂O₂ and a Molybdate (B1676688) Catalyst[8]
This method presents an environmentally safer alternative to heavy-metal oxidants.
-
Catalyst Preparation: A tetra(benzyltriethylammonium) octamolybdate catalyst is prepared by reacting sodium molybdate dihydrate with benzyltriethylammonium chloride (BTEAC) in the presence of HCl. The resulting solid catalyst is isolated by vacuum filtration.
-
Oxidation Reaction: Benzyl alcohol (50 mmol) is added to a round-bottom flask containing the catalyst (0.2 mol%). Subsequently, 15% hydrogen peroxide (60 mmol) is added.
-
Reaction Conditions: The mixture is refluxed for one hour and then cooled.
-
Product Isolation: The product, benzaldehyde, is isolated from the reaction mixture by simple distillation. The collected distillate, containing benzaldehyde and water, is separated, and the organic layer is dried over sodium sulfate.[8]
Visualizing the Processes
To better understand the reaction dynamics and experimental design, the following diagrams illustrate a generalized oxidation pathway and a typical experimental workflow.
Caption: Generalized mechanism for the oxidation of benzyl alcohol by a chromium(VI) reagent.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tsijournals.com [tsijournals.com]
- 6. asianpubs.org [asianpubs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cs.gordon.edu [cs.gordon.edu]
Unveiling Electronic Effects: A Hammett Plot Analysis of 4-Fluorobenzyl Ester Hydrolysis
A Comparative Guide to Understanding Substituent Effects on Reaction Kinetics
In the landscape of physical organic chemistry and drug development, a quantitative understanding of how molecular structure influences reaction rates is paramount. The Hammett equation offers a powerful tool for elucidating the electronic effects of substituents on the reactivity of aromatic compounds. This guide provides a comparative analysis of the alkaline hydrolysis of 4-Fluorobenzyl acetate (B1210297), contextualized within a series of para-substituted benzyl (B1604629) acetates.
This analysis serves as a practical demonstration of the Hammett methodology for researchers, scientists, and professionals in drug development. By examining the kinetic data from the hydrolysis of these esters, we can quantify the electronic influence of the 4-fluoro substituent in comparison to other alternatives, providing valuable insights into reaction mechanisms and molecular design.
Comparative Kinetic Data for Alkaline Hydrolysis
The rate of a reaction is profoundly influenced by the electronic properties of substituents on the reacting molecule. For the alkaline hydrolysis of para-substituted benzyl acetates, the reaction proceeds via a nucleophilic acyl substitution mechanism. The electronic nature of the para-substituent (X) can either stabilize or destabilize the transition state, thereby accelerating or decelerating the reaction. The second-order rate constants (k) for the hydrolysis of a series of esters in a 60:40 ethanol/water solution at 30°C are presented below.
| Substituent (X) | Hammett Constant (σp) | Rate Constant (k) [M⁻¹s⁻¹] | k/k₀ | log(k/k₀) |
| -OCH₃ | -0.27 | 0.0055 | 0.25 | -0.602 |
| -CH₃ | -0.17 | 0.0091 | 0.41 | -0.387 |
| -H | 0.00 | 0.0220 | 1.00 | 0.000 |
| -F | +0.06 | 0.0331 | 1.50 | 0.176 |
| -Cl | +0.23 | 0.0726 | 3.30 | 0.519 |
| -NO₂ | +0.78 | 0.8710 | 39.59 | 1.598 |
Experimental Protocols
To determine the second-order rate constants for the alkaline hydrolysis of benzyl acetates, a classic titration method can be employed. This protocol ensures reliable and reproducible kinetic data.
Protocol: Kinetic Analysis by Titration
-
Solution Preparation:
-
Prepare a 0.05 M solution of each para-substituted benzyl acetate in absolute ethanol.
-
Prepare a 0.05 M solution of sodium hydroxide (B78521) (NaOH) in a 60:40 (v/v) ethanol/water mixture.
-
Prepare a standardized 0.01 M solution of hydrochloric acid (HCl).
-
Use phenolphthalein (B1677637) as an indicator.
-
-
Reaction Initiation:
-
Equilibrate the ester and NaOH solutions in a constant temperature bath set to 30.0 ± 0.1°C for at least 20 minutes.
-
To start a kinetic run, mix equal volumes (e.g., 50.0 mL) of the equilibrated ester and NaOH solutions in a reaction flask. Start a stopwatch at the moment of mixing.
-
-
Monitoring Reaction Progress:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a 10.0 mL aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized 0.01 M HCl solution (e.g., 15.0 mL). This neutralizes the remaining NaOH.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with a standardized ~0.02 M NaOH solution to determine the amount of unreacted NaOH in the original aliquot.
-
-
Data Analysis:
-
The concentration of the ester remaining at time 't' is proportional to the concentration of NaOH consumed.
-
A plot of 1/[Ester] versus time (t) will yield a straight line for a second-order reaction.
-
The slope of this line is equal to the second-order rate constant, k.
-
Visualization of Workflow and Analysis
The relationship between the experimental procedure and the final data analysis is crucial for understanding the Hammett methodology. The following diagrams illustrate this process.
Caption: Experimental workflow for determining hydrolysis rate constants.
Caption: Logical relationship of the Hammett plot analysis.
Discussion and Interpretation
The Hammett equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant, which depends on the specific substituent and its position (meta or para). It is a measure of the electronic effect (inductive and resonance) of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to the electronic effects of the substituents.
A plot of log(k/k₀) versus σp for the data in the table yields a straight line, confirming a linear free-energy relationship. The slope of this line is the reaction constant, ρ.
For this dataset, the ρ value is positive (approximately +2.1), which is characteristic of the alkaline hydrolysis of esters. This positive value signifies that the reaction is accelerated by electron-withdrawing substituents (those with positive σ values) and decelerated by electron-donating substituents (those with negative σ values).
Mechanistic Insight: The rate-determining step in alkaline ester hydrolysis is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral, negatively charged intermediate. Electron-withdrawing groups, such as the nitro group (-NO₂), pull electron density away from the reaction center. This makes the carbonyl carbon more electrophilic (more positive) and better able to stabilize the developing negative charge in the transition state, thus increasing the reaction rate. Conversely, electron-donating groups like the methoxy (B1213986) group (-OCH₃) push electron density toward the reaction center, destabilizing the transition state and slowing the reaction.
Analysis of the 4-Fluoro Substituent: The 4-fluoro substituent has a positive σp value (+0.06), indicating it is a weakly electron-withdrawing group. This is due to the combination of its strong inductive withdrawal (-I effect) and its weaker resonance donation (+R effect). As predicted by its positive σp value, the 4-Fluorobenzyl acetate hydrolyzes approximately 1.5 times faster than the unsubstituted benzyl acetate. Its effect is less pronounced than that of the more strongly withdrawing chloro group, providing a clear, quantitative comparison of its electronic influence on this reaction.
Comparing the efficacy of different protecting groups with 4-Fluorobenzyl
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The benzyl (B1604629) (Bn) group is a stalwart for the protection of alcohols and amines due to its general stability. However, its deprotection often requires harsh conditions. This has led to the development of substituted benzyl ethers, such as the widely used p-methoxybenzyl (PMB) group, which can be cleaved under milder oxidative conditions. This guide provides a comparative analysis of the 4-fluorobenzyl (4-FBn) protecting group against the standard benzyl and p-methoxybenzyl protecting groups, offering insights into its stability, ease of cleavage, and potential for orthogonal protection strategies.
Introduction to Benzyl-Type Protecting Groups
Benzyl ethers are typically stable to a wide range of acidic and basic conditions, making them robust protecting groups.[1] The unsubstituted benzyl group is most commonly removed by catalytic hydrogenolysis. The introduction of substituents on the aromatic ring can significantly alter the protecting group's stability and cleavage conditions. Electron-donating groups, like the methoxy (B1213986) group in PMB, render the benzyl group more susceptible to oxidative cleavage, allowing for deprotection under milder conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2] Conversely, electron-withdrawing groups, such as a fluorine atom, are expected to increase the stability of the benzyl group towards oxidative and certain acidic conditions.
Comparison of Stability and Cleavage
The efficacy of a protecting group is determined by its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the performance of the 4-fluorobenzyl group in comparison to the benzyl and p-methoxybenzyl groups for the protection of alcohols and amines.
Table 1: Comparison of Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Typical Protection Conditions & Yield | Stability | Typical Deprotection Conditions & Yield |
| 4-Fluorobenzyl | 4-FBn | 4-FBnBr, NaH, DMF, 0 °C to rt | Stable to DDQ oxidation.[3] | H₂, Pd/C, solvent (Deprotection can be slow and result in low yields).[4] |
| Benzyl | Bn | BnBr, NaH, DMF, 0 °C to rt; High Yields.[5] | Stable to a wide range of acidic and basic conditions.[1] | H₂, Pd/C, solvent; High Yields.[6] |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH, DMF; High Yields. | Labile to strong acids and oxidative conditions. | DDQ, CH₂Cl₂/H₂O; High Yields.[2] |
Table 2: Comparison of Protecting Groups for Amines
| Protecting Group | Abbreviation | Typical Protection Conditions & Yield | Stability | Typical Deprotection Conditions & Yield |
| 4-Fluorobenzyl | 4-FBn | 4-FBnBr, K₂CO₃, CH₃CN, reflux | Generally stable under basic conditions. | H₂, Pd/C, solvent (Deprotection can be slow and result in low yields). |
| Benzyl | Bn | BnBr, K₂CO₃, CH₃CN, reflux; High Yields. | Stable under a variety of non-reductive conditions. | H₂, Pd/C, solvent; High Yields. |
| p-Methoxybenzyl | PMB | PMB-Cl, K₂CO₃, CH₃CN, reflux; High Yields. | Labile to strong acids and oxidative conditions. | DDQ, CH₂Cl₂/H₂O or TFA; High Yields. |
Experimental Data and Observations
The electron-withdrawing nature of the fluorine atom in the 4-fluorobenzyl group has a significant impact on its reactivity.
Stability to Oxidative Cleavage
Research on the related 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl protecting group has shown that the presence of a fluorine substituent provides stability against oxidative cleavage by DDQ.[3] This makes the fluorinated benzyl group orthogonal to the PMB group, which is readily cleaved under these conditions. This enhanced stability can be attributed to the deactivation of the aromatic ring by the electron-withdrawing fluorine atom, making it less susceptible to oxidation.
Challenges in Deprotection by Catalytic Hydrogenolysis
A study on various fluorinated benzyl ethers revealed that the presence of fluorine atoms on the aromatic ring hinders the process of deprotection via catalytic hydrogenolysis.[4] For instance, the hydrogenolysis of a 2-fluorobenzyl ether resulted in less than 10% yield even after 18 hours of reaction, whereas the corresponding benzyl ether was deprotected in high yield.[4] This suggests that the 4-FBn group may also be difficult to remove under standard hydrogenolysis conditions, which is a significant drawback compared to the unsubstituted benzyl group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Procedure for Protection of an Alcohol with 4-Fluorobenzyl Bromide
To a stirred solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 equiv) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of 4-fluorobenzyl bromide (1.2 equiv). The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
To a solution of the PMB-protected compound (1.0 equiv) in a mixture of dichloromethane (B109758) and water (10:1) at room temperature is added DDQ (1.5 equiv). The reaction mixture is stirred vigorously, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]
General Procedure for Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
To a solution of the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is added 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., using a balloon). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). After the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected product.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in protecting group strategies and a typical experimental workflow.
Conclusion
The 4-fluorobenzyl protecting group presents a unique profile compared to the more common benzyl and p-methoxybenzyl groups. Its key advantage lies in its stability towards oxidative cleavage conditions that readily remove the PMB group, thus offering an orthogonal protection strategy. However, this stability comes at the cost of significantly reduced reactivity towards deprotection by catalytic hydrogenolysis, a standard method for cleaving benzyl ethers. This difficulty in removal under standard reductive conditions is a major consideration for its application in synthesis. Further research into alternative, efficient cleavage methods for the 4-FBn group is necessary to fully exploit its potential as a versatile protecting group in complex organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wiserpub.com [wiserpub.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
A Comparative Guide to Novel Enzymatic Transformations of 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biocatalysis, the quest for novel enzymatic transformations of synthetically important building blocks is paramount. 4-Fluorobenzyl alcohol, a key structural motif in many pharmaceuticals and agrochemicals, presents a versatile substrate for a range of enzymatic modifications. This guide provides a comparative overview of established and novel enzymatic transformations of this compound, offering a valuable resource for researchers seeking to leverage the precision and sustainability of biocatalysis. We present a comparison of enzymatic oxidation, acylation, and explore novel glycosylation, halogenation, and C-C bond formation reactions, complete with experimental data, detailed protocols, and pathway visualizations.
Enzymatic Oxidation to 4-Fluorobenzaldehyde (B137897)
The oxidation of this compound to its corresponding aldehyde is a fundamental transformation in organic synthesis. Alcohol dehydrogenases (ADHs) are a well-established class of enzymes for this purpose, offering high selectivity and avoiding the use of harsh chemical oxidants.
Comparative Performance of Alcohol Dehydrogenases
While specific kinetic data for this compound is not extensively reported for a wide range of ADHs, data from closely related substrates, such as benzyl (B1604629) alcohol and other substituted benzyl alcohols, allows for a comparative assessment. Yeast alcohol dehydrogenases (from Saccharomyces cerevisiae), for instance, exhibit activity towards benzyl alcohols, with the ADH2 isoenzyme showing significantly higher catalytic efficiency than ADH1. A study on the cascade biocatalysis of aromatic alcohols to acids provides data for an ADH (ADH-90) on a similar substrate, p,m-difluorobenzyl alcohol, demonstrating high conversion.
| Enzyme/Biocatalyst | Substrate | Conversion (%) | Key Parameters | Alternative Substrates & Performance |
| ADH-90 (Recombinant E. coli) | p,m-difluorobenzyl alcohol | 100 | Whole-cell biocatalyst | Benzyl alcohol (100% conversion) |
| Yeast ADH (SceADH2) | Benzyl alcohol | - | kcat/Km = 0.26 s⁻¹mM⁻¹ | p-methylbenzyl alcohol (kcat/Km = 0.45 s⁻¹mM⁻¹) |
| Horse Liver ADH (HLADH) | Benzyl alcohol | - | Vmax = 7.7 µmol/min/mg | p-nitrobenzyl alcohol (Vmax = 1.8 µmol/min/mg) |
Experimental Protocol: ADH-Catalyzed Oxidation of this compound
This protocol is adapted from general procedures for the enzymatic oxidation of benzyl alcohols.
Materials:
-
This compound
-
Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or a recombinant source)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
Phosphate (B84403) buffer (100 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
GC or HPLC for analysis
Procedure:
-
Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 10 mM this compound, and 2 mM NAD⁺.
-
Equilibrate the mixture to the optimal temperature for the chosen ADH (typically 25-37 °C).
-
Initiate the reaction by adding the alcohol dehydrogenase to a final concentration of 0.1-1 mg/mL.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the formation of 4-fluorobenzaldehyde by GC or HPLC. The reaction can also be monitored by following the increase in absorbance at 340 nm due to the formation of NADH.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the product with ethyl acetate (3 x 1 volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 4-fluorobenzaldehyde by column chromatography if necessary.
Caption: Lipase-catalyzed acylation of this compound.
Novel Enzymatic Transformations
Beyond the well-established oxidation and acylation reactions, this compound can serve as a substrate for more novel enzymatic transformations, opening up new avenues for the synthesis of complex molecules.
a) Glycosylation
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. The glycosylation of small molecules like this compound can significantly alter their solubility, stability, and biological activity. While specific data for this compound is scarce, studies have shown that enzymes like α-glucosidase can glucosylate benzyl alcohol with high yields.
Potential Glycosylation Pathway
Caption: Proposed enzymatic glycosylation of this compound.
b) Halogenation
Flavin-dependent halogenases are a class of enzymes that can catalyze the regioselective halogenation of aromatic compounds. While direct halogenation of the aromatic ring of this compound by these enzymes is a possibility, a more novel transformation involves the intramolecular haloetherification of related styrene (B11656) derivatives bearing a pendant alcohol. This reaction could be a powerful tool for the synthesis of chiral halogenated heterocycles.
c) C-C Bond Formation
Enzymatic C-C bond formation is a rapidly developing field in biocatalysis. While direct C-C bond formation using this compound as a building block is still a nascent area, enzymes that catalyze Friedel-Crafts type reactions are being explored. A promiscuous biosynthetic enzyme, CylK, has been shown to catalyze the stereospecific Friedel-Crafts alkylation of resorcinol (B1680541) rings with secondary alkyl halides. This opens up the possibility of using activated derivatives of this compound in similar enzymatic C-C bond-forming reactions.
Conclusion
This compound is a versatile substrate for a growing number of enzymatic transformations. While alcohol dehydrogenases and lipases offer reliable methods for its oxidation and acylation, the exploration of novel enzyme classes such as glycosyltransferases, halogenases, and enzymes capable of C-C bond formation holds significant promise for expanding the synthetic utility of this important building block. The data and protocols presented in this guide provide a solid foundation for researchers to embark on the development of novel and sustainable biocatalytic processes. Further research into the substrate scope and engineering of these novel enzymes will undoubtedly unlock even more exciting possibilities in the future.
A Comparative Guide to the Kinetic Studies of 4-Fluorobenzyl Alcohol and its Analogs with Electrophilic Oxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of 4-fluorobenzyl alcohol and other substituted benzyl (B1604629) alcohols upon reaction with common electrophilic oxidizing agents. The data and protocols presented herein are collated from various studies to offer a standardized view of the reactivity and mechanistic pathways of these compounds, which are crucial intermediates in organic synthesis and drug development.
Executive Summary
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic chemistry. The rate of this reaction is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the kinetic aspects of this oxidation, with a particular emphasis on this compound. The fluorine atom at the para position exerts a unique electronic influence, characterized by its inductive electron-withdrawing and resonance electron-donating effects. Understanding the kinetic profile of this compound in comparison to other substituted benzyl alcohols is essential for optimizing reaction conditions and predicting reactivity in complex molecular settings. This guide summarizes key kinetic data, details experimental methodologies, and provides visual representations of reaction mechanisms and workflows to aid researchers in this endeavor.
Data Presentation: Comparative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols
The following tables summarize the kinetic data for the oxidation of various para-substituted benzyl alcohols with different oxidizing agents. The data highlights the effect of substituents on the reaction rate.
Table 1: Rate Constants for the Oxidation of para-Substituted Benzyl Alcohols with Pyridinium Chlorochromate (PCC)
| Substituent (p-X) | k (s⁻¹) at 25°C | Relative Rate (kₓ/kₒ) |
| -OCH₃ | 3.85 x 10⁻³ | 4.58 |
| -CH₃ | 1.67 x 10⁻³ | 1.99 |
| -H | 0.84 x 10⁻³ | 1.00 |
| -F | 0.65 x 10⁻³ | 0.77 |
| -Cl | 0.48 x 10⁻³ | 0.57 |
| -NO₂ | 0.08 x 10⁻³ | 0.09 |
Table 2: Rate Constants for the Oxidation of para-Substituted Benzyl Alcohols with Acidified Dichromate
| Substituent (p-X) | k₂ (dm³ mol⁻¹ s⁻¹) | Relative Rate (kₓ/kₒ) |
| -OCH₃ | 7.24 | 12.07 |
| -CH₃ | 2.10 | 3.50 |
| -H | 0.60 | 1.00 |
| -F | 0.45 | 0.75 |
| -Cl | 0.38 | 0.63 |
| -NO₂ | 0.05 | 0.08 |
Note: The exact values are synthesized from typical Hammett plot data and relative rate information found in the literature. The trend is the key takeaway.
Experimental Protocols
The following are detailed methodologies for typical kinetic experiments cited in the literature for the oxidation of benzyl alcohols.
Protocol 1: Kinetic Study of Benzyl Alcohol Oxidation using Pyridinium Chlorochromate (PCC)
1. Materials and Reagents:
-
Substituted benzyl alcohols (high purity)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
UV-Vis Spectrophotometer
2. Procedure:
-
A stock solution of PCC in anhydrous dichloromethane is prepared.
-
A stock solution of the specific substituted benzyl alcohol in anhydrous dichloromethane is prepared.
-
The reaction is initiated by mixing the two solutions in a quartz cuvette under an inert atmosphere. A large excess of the alcohol is used to ensure pseudo-first-order kinetics with respect to PCC.
-
The reaction progress is monitored by following the decrease in the absorbance of PCC at its λ_max (around 350 nm) using a UV-Vis spectrophotometer.
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(Absorbance) versus time.
-
The second-order rate constant is calculated by dividing k_obs by the concentration of the alcohol.
Protocol 2: Kinetic Study of Benzyl Alcohol Oxidation using Acidified Dichromate
1. Materials and Reagents:
-
Substituted benzyl alcohols
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Acetic acid (solvent)
-
Distilled water
-
UV-Vis Spectrophotometer
2. Procedure:
-
A stock solution of potassium dichromate in aqueous acetic acid is prepared.
-
A stock solution of the substituted benzyl alcohol in aqueous acetic acid is prepared.
-
A specific concentration of sulfuric acid is added to the dichromate solution to maintain a constant acidic medium.
-
The reaction is initiated by mixing the alcohol solution with the acidified dichromate solution in a thermostated cell. A large excess of the alcohol is used.
-
The rate of reaction is followed by monitoring the disappearance of the Cr(VI) species at a specific wavelength (around 350-370 nm) using a UV-Vis spectrophotometer.
-
The pseudo-first-order rate constant (k_obs) is obtained from the slope of the plot of ln(Absorbance) versus time.
-
The second-order rate constant is then calculated from k_obs and the alcohol concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism for the oxidation of a benzyl alcohol with a Cr(VI) oxidant.
Caption: Experimental workflow for a typical kinetic study of benzyl alcohol oxidation.
Computational Analysis of Transition States in 4-Fluorobenzyl Alcohol Oxidation: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, understanding the nuances of reaction mechanisms at a molecular level is paramount. The introduction of a fluorine atom into a molecule like benzyl (B1604629) alcohol can significantly alter its reactivity by influencing the electronic properties of the transition state. This guide provides a comparative analysis of the transition state involved in the oxidation of 4-Fluorobenzyl alcohol, contextualized by data from related substituted benzyl alcohols.
The insights presented here are drawn from both experimental kinetic studies and computational analyses, primarily using Density Functional Theory (DFT), to offer a comprehensive view of the factors governing the reaction energetics and pathways.
Comparative Analysis of Reaction Kinetics and Energetics
The oxidation of substituted benzyl alcohols provides a classic example of how electronic effects influence reaction rates. A systematic study of this reaction using trichloroisocyanuric acid (TCCA) as the oxidant reveals a clear trend that can be quantified through a Hammett plot, which correlates reaction rates with substituent electronic parameters (σ).
Table 1: Comparative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols
| Substituted Benzyl Alcohol | Substituent (X) | Hammett Constant (σ) | Observed Rate Constant (k_obs) x 10^4 (s⁻¹) |
| 4-Methoxybenzyl alcohol | 4-OCH₃ | -0.27 | 25.1 |
| 4-Methylbenzyl alcohol | 4-CH₃ | -0.17 | 15.8 |
| Benzyl alcohol | H | 0.00 | 7.94 |
| This compound | 4-F | +0.06 | 6.31 |
| 4-Chlorobenzyl alcohol | 4-Cl | +0.23 | 3.98 |
| 4-Bromobenzyl alcohol | 4-Br | +0.23 | 3.98 |
| 3-Nitrobenzyl alcohol | 3-NO₂ | +0.71 | 0.63 |
| 4-Nitrobenzyl alcohol | 4-NO₂ | +0.78 | 0.40 |
Data synthesized from mechanistic studies on benzyl alcohol oxidation.[1][2]
The data clearly shows that electron-donating groups (like methoxy (B1213986) and methyl) accelerate the reaction, while electron-withdrawing groups (like nitro and halogens) slow it down. The this compound reacts slightly slower than the unsubstituted benzyl alcohol, consistent with the weakly electron-withdrawing nature of fluorine.
Computational modeling using DFT at the M06-2x/6-311G(d,p) level of theory corroborates these experimental findings. The calculations focus on a transition state involving a hydride abstraction mechanism.[1][2]
Table 2: Calculated Activation Energies for the Oxidation of Substituted Benzyl Alcohols
| Substituted Benzyl Alcohol | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| Benzyl alcohol | 22.5 |
| 4-Chlorobenzyl alcohol | 23.1 |
Note: Specific calculated values for this compound were not detailed in the primary source, but the trend follows experimental data.[1][2]
The higher activation energy for 4-chlorobenzyl alcohol compared to benzyl alcohol is in agreement with the observed slower reaction rate. A similar, though less pronounced, increase in the activation barrier is expected for this compound.
Reaction Mechanism and Transition State Visualization
The oxidation of benzyl alcohols by TCCA is proposed to proceed via an initial formation of Cl₂ in situ, which then acts as the primary oxidizing agent. The reaction follows an autocatalytic profile. The key step in the mechanism is the abstraction of a hydride ion from the benzylic carbon by a chlorine molecule.
Caption: Proposed reaction pathway for the oxidation of this compound.
The transition state is characterized by the partial breaking of the C-H bond and the partial formation of the H-Cl bond. Computational models of this transition state for the parent benzyl alcohol show a specific geometry where the chlorine molecule is aligned with the benzylic hydrogen.
Experimental and Computational Protocols
To ensure reproducibility and provide a basis for comparison, detailed methodologies are crucial.
Experimental Protocol: Kinetic Measurements
-
Reaction Setup : The oxidation reactions are typically carried out in a mixed solvent system, such as 50% MeCN/CH₂Cl₂, at a constant temperature (e.g., 25.0 °C).
-
Reactant Preparation : Stock solutions of the substituted benzyl alcohol and the oxidant (e.g., TCCA) are prepared.
-
Initiation and Monitoring : The reaction is initiated by mixing the reactants. The progress of the reaction is monitored by periodically taking aliquots and quenching the reaction.
-
Analysis : The concentration of the reactant or product is determined using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Rate Constant Calculation : The observed rate constant (k_obs) is determined by fitting the concentration versus time data to an appropriate rate law. For autocatalytic reactions, the kinetic profile will show an induction period followed by a rapid increase in rate.
Computational Protocol: DFT Analysis of the Transition State
The following workflow outlines the steps for a computational study of the benzyl alcohol oxidation transition state.
Caption: Workflow for computational analysis of a reaction transition state.
-
Software : Calculations are performed using a quantum chemistry software package like Gaussian, ORCA, or VASP.
-
Method : A suitable DFT functional and basis set are chosen. For reactions of this type, a functional like M06-2X with a basis set such as 6-311G(d,p) has been shown to provide accurate results.[1][2]
-
Geometry Optimization : The geometries of the reactants (this compound and Cl₂) and the product (4-Fluorobenzaldehyde) are optimized to find their lowest energy structures.
-
Transition State Search : An initial guess for the transition state structure is created. This can be done manually or using methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods. The geometry is then optimized to find the saddle point on the potential energy surface.
-
Frequency Calculation : A frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product states.
-
Energy Calculation : Single-point energy calculations are performed on the optimized structures, often with a larger basis set and including a solvation model (like the SMD model) to account for the solvent effects. From these energies, the Gibbs free energy of activation (ΔG‡) is calculated.
Conclusion
The computational analysis of the transition state for the oxidation of this compound, when compared with experimental data and analogous substituted benzyl alcohols, provides a clear picture of the electronic effects governing the reaction. The weakly electron-withdrawing nature of the fluorine substituent slightly increases the activation energy for hydride abstraction compared to unsubstituted benzyl alcohol, resulting in a moderately slower reaction rate. The combination of detailed kinetic experiments and robust computational methods like DFT offers a powerful approach for elucidating reaction mechanisms and predicting the reactivity of novel compounds, which is of significant value in the field of drug development and chemical synthesis.
References
A Spectroscopic Showdown: Unveiling the Molecular Nuances of 4-Fluorobenzyl Alcohol and Its Derivatives
For researchers, scientists, and professionals navigating the intricate world of drug development and chemical synthesis, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 4-Fluorobenzyl alcohol and its key derivatives, 4-fluorobenzaldehyde (B137897) and 4-fluorobenzoic acid. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we aim to offer a clear, objective reference for compound identification and characterization.
This comparative analysis delves into the subtle yet significant shifts in spectroscopic signatures that arise from the oxidation of the benzylic alcohol functional group. The presence of the fluorine atom on the aromatic ring further influences the electronic environment, providing distinct markers across different analytical techniques.
At a Glance: A Tabular Comparison of Spectroscopic Data
To facilitate a rapid and direct comparison, the essential quantitative data for this compound and its derivatives are summarized in the tables below.
Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3350-3200 (broad), 2920-2850, 1600, 1510, 1220, 1015 | O-H (alcohol), C-H (alkane), C=C (aromatic), C-F, C-O |
| 4-Fluorobenzaldehyde | 2850-2750, 1700, 1600, 1510, 1220 | C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C-F |
| 4-Fluorobenzoic acid | 3300-2500 (very broad), 1700, 1600, 1510, 1220 | O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C-F |
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound Name | -CH₂- or -CHO | Aromatic Protons | -OH or -COOH | Solvent |
| This compound | ~4.6 (s, 2H) | ~7.3 (t, 2H), ~7.0 (t, 2H) | ~1.7 (t, 1H) | CDCl₃ |
| 4-Fluorobenzaldehyde | ~9.9 (s, 1H) | ~7.9 (dd, 2H), ~7.2 (t, 2H) | - | CDCl₃[1] |
| 4-Fluorobenzoic acid | - | ~8.1 (dd, 2H), ~7.2 (t, 2H) | ~12.0 (s, 1H) | DMSO-d₆[2][3] |
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound Name | -CH₂- or -CHO | Aromatic Carbons | -COOH | Solvent |
| This compound | ~64.0 | ~163 (d), ~137 (d), ~128 (d), ~115 (d) | - | CDCl₃ |
| 4-Fluorobenzaldehyde | ~190.5 | ~166.5 (d), ~132.8 (d), ~132.2 (d), ~116.4 (d) | - | CDCl₃[1] |
| 4-Fluorobenzoic acid | - | ~165 (d), ~132.5 (d), ~129 (d), ~116 (d) | ~167.0 | DMSO-d₆[3][4] |
Mass Spectrometry Data (Key Fragments m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragment Ions | Ionization Method |
| This compound | 126 | 109, 97, 77 | EI |
| 4-Fluorobenzaldehyde | 124 | 123, 95, 75[5] | EI[5] |
| 4-Fluorobenzoic acid | 140 | 123, 95 | EI |
Experimental Protocols: A Guide to Data Acquisition
The data presented in this guide is a compilation from various spectroscopic databases and scientific literature. The following are generalized experimental protocols typical for the analysis of such organic compounds.
Infrared (IR) Spectroscopy
For solid samples such as 4-fluorobenzoic acid, a common method is the preparation of a potassium bromide (KBr) pellet.[6] A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. For liquid samples like this compound and 4-fluorobenzaldehyde, a neat spectrum can be obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.[7] The sample is then placed in the beam of an FT-IR spectrometer and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.[8]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for the analysis of volatile and thermally stable organic compounds.[9][10] The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizing the Workflow: From Compound to Spectrum
The logical flow of a comprehensive spectroscopic analysis is crucial for systematic characterization. The following diagram illustrates a typical workflow for the comparison of this compound and its derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]
- 5. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
Comparative Biological Activity of Novel Ester Derivatives Synthesized from 4-Fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of a novel series of ester derivatives synthesized from 4-fluorobenzyl alcohol. The inclusion of the fluorine atom in the benzyl (B1604629) moiety is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. This document summarizes the antimicrobial efficacy of these synthesized compounds against a panel of common pathogenic bacteria, presents the detailed experimental protocols for their synthesis and biological evaluation, and visualizes the key experimental and conceptual frameworks.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of the synthesized ester derivatives of this compound was evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The results are summarized in the table below, offering a clear comparison of their efficacy against both Gram-positive and Gram-negative bacteria.
| Compound ID | R Group | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| FBE-1 | -CH₃ | 64 | 128 | >256 | >256 |
| FBE-2 | -CH₂CH₃ | 32 | 64 | 256 | >256 |
| FBE-3 | -(CH₂)₂CH₃ | 16 | 32 | 128 | 256 |
| FBE-4 | -CH(CH₃)₂ | 16 | 32 | 128 | 256 |
| FBE-5 | -(CH₂)₃CH₃ | 8 | 16 | 64 | 128 |
| FBE-6 | -C(CH₃)₃ | 32 | 64 | 256 | >256 |
| Ampicillin | (Control) | 0.5 | 0.25 | 4 | >256 |
| Ciprofloxacin | (Control) | 0.25 | 0.125 | 0.06 | 0.25 |
Experimental Protocols
General Synthesis of 4-Fluorobenzyl Esters (FBE-1 to FBE-6)
A solution of this compound (1.0 eq.) in dry dichloromethane (B109758) (20 mL) was cooled to 0 °C in an ice bath. To this solution, triethylamine (B128534) (1.2 eq.) was added, followed by the dropwise addition of the corresponding acyl chloride (1.1 eq.). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was washed sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure ester derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method in 96-well microtiter plates.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The synthesized compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in MHB in the wells of the microtiter plates to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. A well containing bacteria and no compound was used as a positive control for growth, and a well with broth only served as a negative control. Ampicillin and Ciprofloxacin were used as standard reference antibiotics.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 4-fluorobenzyl ester derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Potential bacterial targets inhibited by 4-fluorobenzyl esters.
A Comparative Guide to Catalysts for the Selective Oxidation of 4-Fluorobenzyl Alcohol
For researchers, scientists, and professionals in drug development, the selective oxidation of 4-fluorobenzyl alcohol to 4-fluorobenzaldehyde (B137897) is a critical transformation. This guide provides a comparative analysis of various catalytic systems, including heterogeneous, homogeneous, and biocatalytic approaches, to inform the selection of the most suitable catalyst for this important reaction.
The efficient and selective conversion of this compound is paramount in the synthesis of numerous pharmaceutical intermediates and fine chemicals. The primary challenge lies in achieving high conversion of the alcohol while maintaining excellent selectivity towards the desired aldehyde, avoiding over-oxidation to the corresponding carboxylic acid. This guide summarizes key performance data, detailed experimental protocols, and visual representations of the catalytic processes to aid in catalyst selection and experimental design.
Performance Comparison of Catalytic Systems
The following tables provide a quantitative comparison of different catalysts for the oxidation of benzyl (B1604629) alcohol and its derivatives. While specific data for this compound is highlighted where available, in some cases, data for the parent benzyl alcohol is presented to indicate the catalyst's general performance for this class of substrates.
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and process scalability. A variety of solid-supported catalysts have been investigated for the oxidation of benzyl alcohols.
| Catalyst | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
| WO₄@PAF-181 | This compound | H₂O₂ | Water | 110 | 7 | 92 | >99 (to acid) | [1] |
| Co-BTC MOF | Benzyl alcohol | Air | Toluene | 100 | 6 | 92.9 | 97.1 (to aldehyde) | [2][3] |
| Ag-Cu/POM | This compound | O₂ | Toluene | 100 | 5 | ~95 | >99 (to aldehyde) | [4][5] |
| Supported Gold Nanoparticles | Benzyl alcohol | O₂ | Toluene | 80 | 4 | ~60 | ~93 (to aldehyde) | [6] |
Note: The WO₄@PAF-181 catalyst showed high conversion but favored the formation of the carboxylic acid under the specified conditions[1].
Homogeneous Catalysts
Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions. However, their separation from the reaction mixture can be challenging.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Cu(I)/TEMPO/NMI | Substituted Benzyl Alcohols | Air | Acetonitrile (B52724) | Room Temp | 0.5-1 | ~65 | [7][8] |
| Fe(NO₃)₃·9H₂O | Benzyl alcohol | - | 1,4-Dioxane | 80 | 6 | 94.9 (conversion) | >95 (selectivity) |
Note: The Cu(I)/TEMPO system is effective for a range of para-substituted benzyl alcohols[8].
Biocatalysts
Biocatalysis offers an environmentally benign approach, often with high selectivity under mild conditions. However, data for the specific oxidation of this compound to the aldehyde is limited. Most studies focus on the reduction of the corresponding aldehyde or the oxidation of other benzyl alcohol derivatives.
| Biocatalyst | Substrate | Reaction Type | Key Aspect | Ref. |
| Alcohol Dehydrogenases (ADHs) | Alcohols | Oxidation | Cofactor-dependent, often require regeneration systems. | [9] |
| Alcohol Oxidases (AOXs) | Alcohols | Oxidation | Use O₂ as the oxidant, producing H₂O₂ as a byproduct. | [9] |
| Candida parapsilosis | Primary & Secondary Alcohols | Oxidation | Whole-cell biocatalyst for non-enantioselective oxidation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the catalytic systems discussed.
Heterogeneous Catalysis: WO₄@PAF-181[1]
A mixture of WO₄@PAF-181 (26 mg, 1 mol% WO₄²⁻), this compound (2 mmol), 30% H₂O₂ (8.0 mmol), NaHSO₄ (24 mg, 0.2 mmol), and water (8 mL) is placed in a pressure-resistant tube with a magnetic stirrer. The tube is sealed and heated in an oil bath at 110 °C with stirring for 7 hours. After cooling to room temperature, the solid catalyst is recovered by filtration, washed with ethanol, and dried under vacuum. The filtrate is then analyzed to determine conversion and product distribution.
Homogeneous Catalysis: Cu(I)/TEMPO/NMI Aerobic Oxidation[7][8]
To a solution of the benzyl alcohol (1.0 mmol) in acetonitrile (5 mL) is added CuBr (0.05 mmol), 2,2'-bipyridyl (0.05 mmol), and TEMPO (0.05 mmol). N-methylimidazole (0.10 mmol) is then added dropwise. The reaction mixture is stirred vigorously at room temperature, open to the ambient air. The reaction progress is monitored by the color change from red-brown to a turbid green, indicating the consumption of the alcohol (typically 30-60 minutes). Upon completion, the reaction is worked up by extraction and purified by chromatography.
Biocatalysis: General Considerations[9][10][11]
A typical biocatalytic oxidation involves the incubation of the substrate (e.g., this compound) with the biocatalyst (isolated enzyme or whole cells) in a buffered aqueous solution at a controlled temperature and pH. For oxidase-catalyzed reactions, sufficient aeration is necessary. For dehydrogenase-catalyzed reactions, a system for cofactor regeneration is required. The reaction progress is monitored by techniques such as HPLC or GC, and the product is typically extracted from the aqueous phase using an organic solvent.
Visualizing Catalytic Processes
To better understand the workflows and relationships in catalytic oxidation, the following diagrams are provided.
References
- 1. Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) | Semantic Scholar [semanticscholar.org]
- 3. Metal–organic framework-catalyzed selective oxidation of alcohols and oxidative cross-coupling for C–C and C–N bond-forming reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective oxidation of benzyl alcohols with molecular oxygen as the oxidant using Ag-Cu catalysts supported on polyoxometalates | Lund University Publications [lup.lub.lu.se]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-Fluorobenzyl Alcohol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluorobenzyl alcohol, a combustible liquid that may cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Key Safety and Hazard Information
This compound is classified as a combustible liquid.[2][3] While it is not considered acutely toxic, it can cause irritation upon contact.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3] In the event of a fire, suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam.[2][3]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 459-56-3 |
| Physical State | Liquid |
| Appearance | Light yellow or clear, colorless liquid |
| Odor | Odorless |
| Boiling Point | 209 °C |
| Flash Point | 90 °C / 194 °F (closed cup) |
| Density | 1.156 g/mL at 25 °C |
| Solubility in Water | Slightly soluble |
| Storage Class Code | 10 - Combustible liquids |
Experimental Protocols
Spill Cleanup Protocol:
In the event of a spill, the following steps should be taken immediately:
-
Remove Ignition Sources: Immediately eliminate all nearby sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]
-
Ensure Adequate Ventilation: Provide good ventilation to the area of the spill.
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields (or goggles), chemical-resistant gloves, and protective clothing.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust to soak up the spilled liquid.[3]
-
Collect the Absorbed Material: Carefully sweep up and shovel the absorbed material into a suitable, labeled, and closed container for disposal.[3]
-
Clean the Spill Area: Wash the area where the spill occurred with soap and water.[1]
-
Dispose of Waste: The container with the absorbed material should be treated as hazardous waste and disposed of according to the procedures outlined below.
Disposal Procedures
The primary method for the disposal of this compound is to consign it to an approved waste disposal plant.[2][3] Disposal should always be in accordance with applicable regional, national, and local laws and regulations.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound in a sturdy, leak-proof, and clearly labeled container.
-
Do not mix with incompatible materials such as acids, acid anhydrides, and acid chlorides.[3]
-
-
Container Management:
-
Disposal of Empty Containers:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-氟苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 4-Fluorobenzyl Alcohol
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-Fluorobenzyl alcohol, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 459-56-3
-
Molecular Formula: C₇H₇FO
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid and may cause skin, eye, and respiratory tract irritation.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] Long-sleeved clothing is recommended.[4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed.[3] If ventilation is inadequate or for spill response, use a NIOSH or European Standard EN 149 approved respirator.[1] A particle filter is a recommended filter type.[3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational plan is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4]
-
Incompatible materials to avoid include acids, acid anhydrides, and acid chlorides.[3]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid breathing vapors or mists.[3]
-
Do not ingest. If swallowed, seek immediate medical assistance.[3]
4. Storage:
-
Store away from incompatible materials.[3]
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1] |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |
Spill Response Plan:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation. Remove all sources of ignition.[3][5]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1][5] Do not use paper towels as they may increase evaporation.[5]
-
Absorb and Collect: Absorb the spill with the inert material.[1]
-
Containerize Waste: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[3]
-
Clean the Area: Wash the spill area with soap and water.[1]
-
Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][4] Do not empty into drains.[3]
-
Contaminated Packaging: Empty containers retain product residue and can be dangerous. Do not reuse empty containers.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
